Monomethyl auristatin E intermediate-11
説明
特性
IUPAC Name |
(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-12(2)14(11-16)15(3)10-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3/t12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXSDNBZAYWWCL-GXTWGEPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)N(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Intermediate-11 in the Synthesis of Monomethyl Auristatin E (MMAE) for Antibody-Drug Conjugates
For Immediate Release
This in-depth technical guide elucidates the critical function of Intermediate-11, a key drug-linker conjugate, in the sophisticated synthesis of Monomethyl Auristatin E (MMAE)-based therapeutics. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, experimental protocols, and quantitative data associated with Intermediate-11, a cornerstone in the construction of potent antibody-drug conjugates (ADCs).
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] Owing to its cytotoxicity, it is not used as a standalone drug but is instead conjugated to a monoclonal antibody that directs it to cancer cells.[1] The synthesis of these complex biotherapeutics involves a modular approach, where the cytotoxic payload (MMAE) is attached to a linker system before its final conjugation to the antibody. Intermediate-11, chemically identified as (S)-2-((S)-2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylpropanamido)-3-methylbutanamido)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethylbutanamide , also known as Mc-Val-Cit-PAB-MMAE , represents a pivotal stage in this process.[2][3]
This intermediate is a sophisticated molecule comprising the MMAE payload, a protease-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and a maleimidocaproyl (Mc) group.[2] The maleimide (B117702) moiety serves as a reactive handle for the crucial final step of conjugating the drug-linker to cysteine residues on the monoclonal antibody, forming a stable thioether bond.[4][5]
Synthesis Pathway and Logical Workflow
The synthesis of Mc-Val-Cit-PAB-MMAE is a multi-step process that involves the careful assembly of its constituent parts. The logical workflow culminates in the coupling of the fully assembled linker to the MMAE payload. The following diagram illustrates the key transformations in the synthesis of this critical intermediate.
Caption: Logical workflow for the synthesis and utilization of Intermediate-11 (Mc-Val-Cit-PAB-MMAE).
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and purification of Intermediate-11 (Mc-Val-Cit-PAB-MMAE) and its subsequent conjugation.
| Parameter | Value | Reference |
| Synthesis of Fmoc-Val-Cit-PAB-MMAE | ||
| Yield | 78% | [3] |
| Deprotection to NH2-Val-Cit-PAB-MMAE | ||
| Yield | 70.7% | [3] |
| Final Conjugation to Antibody | ||
| Purity of Conjugate | ≥ 99% | [6] |
| Drug-to-Antibody Ratio (DAR) | ~4 | [6] |
| Purity of Mc-Val-Cit-PAB-MMAE | >95% to >99% |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis and utilization of Intermediate-11.
Synthesis of Fmoc-Val-Cit-PAB-MMAE
This protocol describes the coupling of the protected linker to the MMAE payload.
-
Materials:
-
Fmoc-Val-Cit-PAB-PNP (1.1 equivalents)
-
Monomethyl Auristatin E (MMAE) (1.0 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry Pyridine
-
-
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-PNP, MMAE, and HOBt in a mixture of anhydrous DMF and dry pyridine.[3]
-
Stir the reaction mixture at room temperature.[3]
-
Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).[3]
-
Upon completion, purify the crude product by semi-preparative HPLC.[3]
-
Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid. A yield of 78% has been reported for this step.[3]
-
Deprotection of Fmoc Group to Yield NH2-Val-Cit-PAB-MMAE
This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group to liberate the terminal amine.
-
Materials:
-
Fmoc-Val-Cit-PAB-MMAE (1 equivalent)
-
Piperidine (B6355638) (20 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.[3]
-
Add piperidine to the solution and stir at room temperature for 20 minutes.[3]
-
Upon completion of the reaction, purify the crude product by reverse-phase preparative HPLC.[3]
-
Lyophilize the purified fractions to yield the desired product as a white solid. A yield of 70.7% has been reported for this step.[3]
-
Conjugation of Mc-Val-Cit-PAB-MMAE (Intermediate-11) to an Antibody
This final step involves the reaction of the maleimide group of Intermediate-11 with reduced cysteine residues on the antibody.
-
Materials:
-
Monoclonal Antibody (mAb) with available cysteine residues
-
Mc-Val-Cit-PAB-MMAE (Intermediate-11)
-
Reducing agent (e.g., TCEP)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Reduce the interchain disulfide bonds of the mAb using a suitable reducing agent to expose free thiol groups.
-
Purify the reduced mAb to remove the excess reducing agent.
-
Dissolve Mc-Val-Cit-PAB-MMAE in a suitable organic co-solvent (e.g., DMSO).
-
Add the Mc-Val-Cit-PAB-MMAE solution to the reduced mAb in PBS.
-
Allow the conjugation reaction to proceed at a controlled temperature and time.
-
Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography or other suitable methods to remove unconjugated drug-linker and other impurities.
-
Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation. Purity of the final conjugate is often reported to be ≥ 99%.[6]
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the overall experimental workflow from the synthesis of Intermediate-11 to the final ADC.
Caption: Experimental workflow for the synthesis and conjugation of Intermediate-11.
References
- 1. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 2. rsc.org [rsc.org]
- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 4. WO2012098044A1 - Process for the preparation of n,n-diisopropyl-3-(2-hydroxy-5-methylphenyl)- 3-phenyl propylamine and its salts starting from a novel intermediate - Google Patents [patents.google.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
Unveiling Monomethyl Auristatin E Intermediate-11: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and synthetic context of Monomethyl auristatin E (MMAE) intermediate-11. MMAE is a potent antineoplastic agent integral to the design of antibody-drug conjugates (ADCs), and a thorough understanding of its synthetic precursors is critical for the advancement of targeted cancer therapies.
Chemical Identity and Properties
Monomethyl auristatin E (MMAE) intermediate-11 is a synthetic compound crucial for the construction of the potent cytotoxic payload, MMAE. Based on available data, this intermediate is identified as Tapentadol , or a stereoisomer thereof. While its direct role in mainstream MMAE synthesis is not widely published, its molecular formula and weight align with commercially available intermediates designated for this purpose. It is hypothesized to be a precursor in a convergent or fragmented synthesis approach to one of the unique amino acid residues of MMAE, such as Dolaisoleuine or Dolaproine.
Quantitative chemical data for this intermediate are summarized in the table below.
| Property | Value |
| Systematic Name | 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol |
| CAS Number | 175591-23-8 |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Experimental Protocols
Detailed experimental protocols for the synthesis of MMAE and its intermediates are often proprietary. However, based on the known chemistry of related compounds, a general protocol for a key synthetic step involving an intermediate with this structural class is provided below. This protocol outlines a potential transformation of Intermediate-11 to a subsequent building block in the MMAE synthesis pathway.
Objective: To illustrate a plausible synthetic transformation of MMAE Intermediate-11.
Reaction: N-alkylation and subsequent functional group manipulation.
Materials:
-
Monomethyl auristatin E intermediate-11 (Tapentadol)
-
A suitable alkylating agent (e.g., a protected amino acid with a leaving group)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Reagents for subsequent functional group conversion (will vary based on the specific synthetic route)
-
Standard laboratory glassware and purification equipment (e.g., chromatography system)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add DIPEA (2-3 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.
-
Alkylation: Slowly add the alkylating agent (1.1 equivalents) to the reaction mixture. The choice of alkylating agent is critical and would be a protected amino acid fragment required for the MMAE backbone.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system to yield the desired intermediate for the next step in the MMAE synthesis.
-
Further Steps: The purified product would then undergo further transformations, such as deprotection and coupling with other fragments, to eventually form the complete MMAE molecule.
Signaling Pathways and Experimental Workflows
The primary role of MMAE intermediate-11 is within a chemical synthesis pathway, not a biological signaling pathway. The following diagram, rendered using Graphviz, illustrates a logical workflow for the synthesis of a key fragment of MMAE, highlighting the position of an intermediate with the structural characteristics of Intermediate-11.
This diagram illustrates a convergent synthesis approach where starting materials are combined to form MMAE Intermediate-11. This intermediate then undergoes further chemical modifications to yield a precursor of a key amino acid analog, which is subsequently incorporated into the final MMAE molecule.
An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-11 (CAS 870640-62-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE) is a cornerstone of modern targeted cancer therapy, serving as a highly potent cytotoxic payload in numerous antibody-drug conjugates (ADCs). The intricate synthesis of MMAE relies on the precise construction of chiral intermediates. This technical guide focuses on a critical building block, Monomethyl auristatin E intermediate-11, identified as (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol (CAS 870640-62-3). This document provides a comprehensive overview of its properties, a detailed plausible synthesis protocol, and its role in the broader context of MMAE synthesis, designed to support researchers and professionals in the field of drug development.
Introduction
Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent. Due to its high cytotoxicity, it is not used as a standalone drug but is instead conjugated to a monoclonal antibody (mAb) that directs it to cancer cells. This targeted delivery minimizes systemic toxicity and enhances the therapeutic window. The efficacy of MMAE-based ADCs is critically dependent on the high purity and correct stereochemistry of the constituent fragments.
This compound, with the CAS number 870640-62-3, is a key chiral precursor in the synthesis of MMAE. Its chemical structure is (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol. This intermediate provides a foundational scaffold for the subsequent peptide couplings that ultimately form the full MMAE molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 870640-62-3 |
| Chemical Name | (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (2S, 3S) |
Synthesis of this compound
The synthesis of (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol can be achieved from the commercially available starting material, L-isoleucinol ((2S,3S)-2-amino-3-methylpentan-1-ol). A plausible and efficient method involves a one-pot reductive amination reaction.
Experimental Protocol: One-Pot Reductive Amination
This protocol describes the synthesis of the target intermediate from L-isoleucinol using benzaldehyde (B42025) and formaldehyde (B43269) in a one-pot reductive amination reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Isoleucinol | 117.19 | 10.0 g | 0.0853 |
| Benzaldehyde | 106.12 | 9.05 g (8.66 mL) | 0.0853 |
| Formaldehyde (37% in H₂O) | 30.03 | 6.92 mL | ~0.0938 |
| Sodium triacetoxyborohydride (B8407120) | 211.94 | 21.6 g | 0.102 |
| Dichloromethane (B109758) (DCM) | - | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add L-isoleucinol (10.0 g, 0.0853 mol) and dichloromethane (200 mL).
-
Stir the mixture at room temperature until the L-isoleucinol is fully dissolved.
-
Add benzaldehyde (8.66 mL, 0.0853 mol) to the solution and stir for 30 minutes.
-
Add formaldehyde (6.92 mL of a 37% aqueous solution, ~0.0938 mol).
-
In a separate beaker, carefully add sodium triacetoxyborohydride (21.6 g, 0.102 mol) to the reaction mixture in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol as a white to off-white solid.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Role in MMAE Synthesis and Logical Workflow
This compound is a crucial component in the convergent synthesis of MMAE. In this strategy, different fragments of the molecule are synthesized separately and then coupled together. Intermediate-11 constitutes a key N-terminal fragment. The overall workflow involves the protection of the hydroxyl group of intermediate-11, followed by debenzylation and subsequent coupling with the next amino acid residue in the MMAE sequence.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway to and utilization of Intermediate-11.
Experimental Workflow Diagram
Caption: General experimental workflow for Intermediate-11 synthesis.
Conclusion
This compound (CAS 870640-62-3) is a synthetically important precursor to the potent anti-cancer agent MMAE. Understanding its synthesis and properties is crucial for the development and manufacturing of MMAE-based ADCs. The provided plausible experimental protocol, based on established reductive amination chemistry, offers a reliable method for its preparation. The diagrams presented herein serve to clarify the synthetic logic and experimental procedures, providing a valuable resource for researchers and drug development professionals in the field of oncology.
Technical Guide to the Synthesis of Monomethyl Auristatin E (MMAE) and its Core Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical component of numerous antibody-drug conjugates (ADCs). Its complex pentapeptide structure requires a sophisticated, multi-step total synthesis. This technical guide provides an in-depth overview of the synthetic pathways leading to MMAE, with a focus on its key structural intermediates. While this guide aims to be comprehensive based on publicly available scientific literature and patents, it is important to note that a specific intermediate designated as "MMAE intermediate-11" with the molecular formula C14H23NO could not be identified in the public domain. It is likely that this is an internal designation for a proprietary compound. This document will, therefore, focus on the well-established core intermediates and the overall synthetic strategy for MMAE.
Introduction to MMAE
MMAE is a synthetic analogue of the natural product dolastatin 10.[1] It functions as a potent inhibitor of tubulin polymerization, which disrupts the cellular microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Due to its high cytotoxicity, MMAE is not used as a standalone drug but is conjugated to monoclonal antibodies via a linker, creating ADCs that selectively deliver the cytotoxic payload to cancer cells.[1][2]
The synthesis of MMAE is a convergent process, involving the preparation of distinct fragments that are later coupled to form the final pentapeptide. The key amino acid residues in MMAE are N-methyl-L-valine, L-valine, dolaisoleucine (Dil), dolaproine (Dap), and a C-terminal dolaphenine (Dap) analogue.[3]
Core Intermediates in MMAE Synthesis
The synthesis of MMAE hinges on the stereoselective preparation of its unique amino acid components, particularly dolaisoleucine and dolaproine.
Dolaisoleucine (Dil) Intermediate
Dolaisoleucine is a unique γ-amino acid that forms a crucial part of the MMAE backbone. A key precursor in its synthesis is often a protected form, such as (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate.
| Property | Value |
| Molecular Formula | C14H29NO3 |
| Molecular Weight | 259.38 g/mol |
| CAS Number | 120205-48-3 (for hydrochloride salt) |
| Appearance | White to off-white solid |
| Chiral Centers | 3 |
Table 1: Properties of a Key Dolaisoleucine Intermediate.
Dolaproine (Dap) Intermediate
Dolaproine is another non-proteinogenic amino acid integral to the structure of MMAE. A common intermediate in its synthesis is the N-Boc protected form, N-Boc-(2R,3R,4S)-dolaproine.
| Property | Value |
| Molecular Formula | C14H25NO5 |
| Molecular Weight | 287.35 g/mol |
| CAS Number | 120205-50-7 |
| Appearance | White crystalline solid |
| Chiral Centers | 3 |
Table 2: Properties of a Key Dolaproine Intermediate.
Synthetic Pathway of MMAE
The overall synthesis of MMAE can be logically divided into the synthesis of its constituent fragments followed by their sequential coupling.
Caption: Convergent synthetic workflow for Monomethyl Auristatin E (MMAE).
Experimental Protocols
The following are generalized experimental protocols for key transformations in the synthesis of MMAE, based on procedures described in the scientific literature. Note: These are representative and may require optimization.
Synthesis of a Protected Dolaisoleucine Intermediate
The synthesis of the dolaisoleucine fragment often starts from L-isoleucine and involves multiple steps to establish the correct stereochemistry. A key step can be an asymmetric aldol (B89426) reaction to set the chiral centers.
Protocol:
-
Preparation of Chiral Aldehyde: L-isoleucine is converted to its corresponding N-protected aldehyde.
-
Asymmetric Aldol Condensation: The aldehyde is reacted with a chiral auxiliary-bearing acetate (B1210297) equivalent in the presence of a Lewis acid (e.g., dibutylboron triflate) to induce the desired stereochemistry.
-
Methylation and Protection: The resulting hydroxyl group is methylated, and the amino group is appropriately protected.
-
Purification: The final protected dolaisoleucine intermediate is purified by column chromatography.
Synthesis of N-Boc-Dolaproine
The synthesis of the dolaproine unit typically starts from L-proline.
Protocol:
-
Aldehyde Formation: N-Boc-L-proline is reduced to the corresponding aldehyde (N-Boc-L-prolinal).
-
Condensation Reaction: The aldehyde undergoes a condensation reaction, for example, with a propionate-derived nucleophile, to introduce the additional carbon chain and chiral centers.
-
Functional Group Manipulation: Subsequent steps involve methylation of the hydroxyl group and hydrolysis of any ester protecting groups to yield the carboxylic acid.
-
Purification: The final N-Boc-dolaproine is purified by crystallization or chromatography.
Peptide Coupling and Final Deprotection
The protected amino acid fragments are sequentially coupled using standard peptide coupling reagents.
Protocol:
-
Dipeptide Formation: The protected dolaisoleucine is coupled with a protected valine residue using a coupling agent such as HATU or EDCI/HOBt.
-
Sequential Coupling: The resulting dipeptide is deprotected and then coupled with the next protected amino acid (dolaproine), and this process is repeated for N-methyl-L-valine.
-
C-terminal Coupling: The protected tetrapeptide is coupled with the dolaphenine analogue.
-
Final Deprotection: All protecting groups are removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final MMAE product.
-
Purification: The crude MMAE is purified to a high degree using preparative HPLC.
Characterization of MMAE and Intermediates
The identity and purity of the synthesized intermediates and the final MMAE product are confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compounds. |
| Nuclear Magnetic Resonance (NMR) | Elucidates the chemical structure and confirms stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compounds. |
| Chiral Chromatography | Confirms the enantiomeric purity of the chiral intermediates. |
Table 3: Analytical Techniques for Characterization.
Conclusion
The synthesis of MMAE is a complex and challenging endeavor that relies on the precise, stereocontrolled synthesis of its unique amino acid components. While the specific intermediate "MMAE intermediate-11 (C14H23NO)" remains unidentified in the public domain, a thorough understanding of the synthesis of core building blocks like dolaisoleucine and dolaproine provides a strong foundation for researchers in the field of ADC development. The successful and scalable synthesis of high-purity MMAE is a critical step in the production of next-generation targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Potency: A Technical Guide to the Synthesis and Key Characteristics of Auristatin Intermediates
For Researchers, Scientists, and Drug Development Professionals
Auristatins, a class of highly potent antimitotic agents, form the cytotoxic backbone of numerous antibody-drug conjugates (ADCs) that have revolutionized targeted cancer therapy. Their complex peptidic nature necessitates a sophisticated and meticulously controlled synthetic process. This technical guide provides an in-depth exploration of the core characteristics of auristatin synthesis intermediates, focusing on the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). We will delve into the critical aspects of their synthesis, present key quantitative data for crucial intermediates, and provide detailed experimental protocols for their formation, all while visualizing the synthetic logic through process diagrams.
The Convergent Synthesis Strategy: A Modular Approach to Complexity
The total synthesis of auristatins is most effectively achieved through a convergent strategy.[1] This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. This method is generally favored over a linear synthesis for complex molecules as it allows for a more efficient overall workflow, easier purification of intermediates, and the ability to produce key building blocks on a larger scale.[1]
For MMAE and MMAF, the synthesis typically revolves around the preparation of two key peptide fragments which are then coupled. The core intermediates are derivatives of the unique amino acids that constitute the auristatin backbone: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), dolaproine (Dap), and a C-terminal unit which is norephedrine (B3415761) for MMAE and phenylalanine for MMAF.[2]
A critical intermediate in the synthesis of many auristatins is "Intermediate-9," chemically identified as tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate.[3] This compound serves as a key building block for the dolaisoleucine (Dil) residue.[3]
Key Intermediates: Quantitative Characteristics
The successful synthesis of auristatins relies on achieving high purity and yield at each step. The following table summarizes representative quantitative data for key intermediates in the synthesis of auristatins and their conjugates. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction.
| Intermediate | Precursor(s) | Key Transformation | Solvent(s) | Reagent(s) | Representative Yield (%) | Purity (%) | Reference(s) |
| MMAE Intermediate-9 | Aldol (B89426) adduct of N-Cbz-N-methyl-L-isoleucinal and a propionate (B1217596) equivalent | O-methylation | THF | Sodium hydride, Methyl iodide | Not explicitly stated | High | [3] |
| Deprotected Intermediate-9 (Acid) | MMAE Intermediate-9 | Hydrolysis of tert-butyl ester | DCM | Trifluoroacetic acid (TFA) | Not explicitly stated | High | [4] |
| MeVal-Val-Dil-Dap Tetrapeptide | Protected dipeptide fragments (e.g., MeVal-Val and Dil-Dap) | Peptide coupling | DMF | HOBt, DIC | Not explicitly stated | High | [5] |
| MMAE | MeVal-Val-Dil-Dap and Dolaphenine derivative | Peptide coupling | DMF | Not explicitly stated | Not explicitly stated | >95 | [5] |
| NH2-PDC-1 (MMAE-Peptide Conjugate) | NH2-2 (peptide) and MMAE-maleimide linker | Conjugation | Not stated | Not applicable | 78 | >99 | [6][7] |
| DOTA-PDC-1 (MMAE-Peptide Conjugate) | DOTA-2 (peptide) and MMAE-maleimide linker | Conjugation | Not stated | Not applicable | 89 | >99 | [6][7] |
Experimental Protocols for Key Transformations
The following protocols are representative of the key steps in the synthesis of auristatin intermediates. These are provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: O-methylation to Yield MMAE Intermediate-9[3]
This procedure describes the formation of the methoxy (B1213986) group characteristic of the dolaisoleucine residue.
Materials:
-
Purified aldol adduct (precursor to Intermediate-9)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
Procedure:
-
Dissolve the purified aldol adduct in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add a strong base, such as sodium hydride, portion-wise to the solution. Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of Intermediate-9 to the Carboxylic Acid[4]
This step is crucial to prepare the dolaisoleucine unit for subsequent peptide coupling.
Materials:
-
MMAE Intermediate-9
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve Intermediate-9 in DCM in a reaction vessel.
-
Add trifluoroacetic acid to the solution at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid derivative. This product is often used in the next step without further purification.
Protocol 3: Peptide Coupling to Form a Tetrapeptide Fragment[5]
This protocol outlines a general procedure for the coupling of peptide fragments, a central reaction in the convergent synthesis of auristatins. This specific example is for a large-scale synthesis of a linker-MMAE conjugate.
Materials:
-
Compound 2 (N-terminus fragment with linker, 1.0 eq)
-
MMAE (C-terminus fragment, in this case, the full MMAE, 0.83 eq)
-
1-Hydroxybenzotriazole (HOBt, 0.95 eq)
-
N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 2 L reaction flask, dissolve Compound 2 and HOBt in DMF.
-
Cool the solution to 0-5°C with stirring under a nitrogen atmosphere.
-
In a separate flask, dissolve MMAE in DMF.
-
Slowly add the MMAE solution to the reaction flask, maintaining the temperature between 0-5°C.
-
Add DIC dropwise to the reaction mixture over 1-2 hours.
-
Allow the reaction to stir at 0-5°C for 16-24 hours.
-
Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC).
-
Perform an appropriate aqueous work-up and purify the product by a suitable method, such as preparative HPLC or crystallization.
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the convergent synthesis of auristatins and the key position of intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Advent of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and History of Monomethyl Auristatin E (MMAE) Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE) has emerged as a pivotal component in the landscape of targeted cancer therapy. As a highly potent synthetic antineoplastic agent, its efficacy as a payload in antibody-drug conjugates (ADCs) is unparalleled. This technical guide provides an in-depth exploration of the discovery and history of MMAE, with a core focus on its crucial intermediates. We will delve into the synthetic strategies, present quantitative data for key reaction steps, and provide detailed experimental protocols for the synthesis of these vital building blocks. Visual diagrams of the synthetic pathways and experimental workflows are included to offer a comprehensive understanding of the logical relationships in the synthesis of this complex molecule.
Introduction: The Genesis of a Potent Payload
Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent originally isolated from the sea hare Dolabella auricularia.[1][2] Due to its extreme cytotoxicity, approximately 100 to 1000 times more potent than doxorubicin, MMAE cannot be administered as a standalone drug.[3][4] Its therapeutic potential is realized when attached to a monoclonal antibody (mAb) via a linker, creating an antibody-drug conjugate (ADC).[2][3] This targeted delivery system ensures that the cytotoxic payload is released preferentially within cancer cells, minimizing systemic toxicity.[3] The development of MMAE and its successful integration into ADCs represents a significant advancement in the field of oncology, spearheaded by companies like Seattle Genetics (now Seagen).[5][6]
The intricate structure of MMAE is a pentapeptide-like molecule comprising four unique amino acid units and a C-terminal capping group. These key intermediates are:
-
N-methyl-L-valine
-
L-valine
-
(2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid (a dolaisoleucine analogue)
-
(2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid (a dolaproine analogue)
-
A C-terminal norephedrine (B3415761) derivative [2]
The synthesis of MMAE is a complex undertaking that relies on the efficient and stereocontrolled preparation of these intermediates, followed by their sequential coupling.
A Historical Perspective: From Marine Mollusc to Targeted Therapy
The story of MMAE begins with the discovery of dolastatins in the 1980s. These natural products, isolated from a marine mollusc, exhibited remarkable cytotoxic activity.[1] However, their limited natural abundance and complex structures posed significant challenges for further development. This led researchers to pursue the total synthesis of dolastatin 10 and its analogues.[7][8]
Through extensive structure-activity relationship (SAR) studies, scientists identified the key pharmacophore responsible for the potent antimitotic activity. This knowledge paved the way for the design and synthesis of simplified, yet highly potent, analogues like the auristatins. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most successful synthetic derivatives.[9] MMAE, in particular, with its single methyl group on the N-terminal valine, offered a convenient attachment point for linkers used in ADCs.[10]
Synthetic Strategies: Convergent vs. Linear Approaches
The total synthesis of MMAE can be broadly categorized into two main strategies: convergent synthesis and linear synthesis.[11]
-
Convergent Synthesis: This approach involves the independent synthesis of key fragments (intermediates) of the MMAE molecule, which are then coupled together in the later stages. This strategy is often favored for its overall efficiency, as it allows for the preparation of large quantities of the intermediates and reduces the number of steps in the final, often challenging, assembly process.[11]
-
Linear Synthesis: In this method, the peptide chain is built sequentially, one amino acid at a time, typically on a solid support (Solid-Phase Peptide Synthesis - SPPS). While conceptually simpler and amenable to automation, linear synthesis can be hampered by cumulative yield losses with each successive coupling and deprotection step, especially for a complex molecule like MMAE.[11][12]
The choice of synthetic route often depends on the desired scale of production, with convergent strategies generally being more suitable for large-scale manufacturing.[13][14]
Key Intermediates: The Building Blocks of MMAE
The successful synthesis of MMAE hinges on the efficient preparation of its constituent chiral building blocks. This section details the synthesis of these key intermediates and provides available quantitative data.
Synthesis of Dolaisoleucine Analogue
The dolaisoleucine analogue is a crucial component of the MMAE backbone. Its synthesis often involves multiple steps with careful stereochemical control. A key precursor in some synthetic routes is tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, often referred to as "intermediate-9" in commercial contexts.[15]
Table 1: Quantitative Data for Dolaisoleucine Analogue Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |
|---|---|---|---|---|---|
| 1 | Synthesis of tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate | Varies depending on the specific route. | Data not consistently reported in tabular format. | >95% (typical) | [15] |
| 2 | Deprotection and subsequent coupling reactions | Varies depending on the synthetic strategy. | Data not consistently reported in tabular format. | High |[16] |
Synthesis of Dolaproine Analogue
The dolaproine analogue is another unique amino acid derivative that contributes to the biological activity of MMAE. Its synthesis also requires a multi-step approach with precise stereocontrol.
Table 2: Quantitative Data for Dolaproine Analogue Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |
|---|
| 1 | Synthesis of N-Boc-Dolaproine | Reformatsky reaction followed by methylation and hydrolysis. | Good overall yields (e.g., 80.9% for one intermediate). | High |[17] |
Synthesis of N-methyl-L-valine
N-methylation of L-valine is a critical step to produce the N-terminal fragment of MMAE.
Table 3: Quantitative Data for N-methyl-L-valine Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |
|---|---|---|---|---|---|
| 1 | Reductive amination of L-valine | L-valine, paraformaldehyde, sodium cyanoborohydride in methanol (B129727). | Not specified | High | [2] |
| 2 | N-methylation of Cbz-L-valine | Cbz-L-valine, sodium hydride, methyl iodide in THF. | Moderate | High | [7] |
| 3 | Coupling reaction with HATU | Cbz-N-methyl-L-valine, HATU, DIEA in dichloromethane (B109758). | 93% | High |[1] |
Assembly of the MMAE Backbone: A Convergent Approach
A common convergent strategy for the synthesis of MMAE involves the coupling of two key dipeptide fragments, followed by the addition of the remaining amino acid and the C-terminal capping group.
Experimental Protocols
The following protocols are generalized representations based on established synthetic routes. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Dipeptide Intermediate (Boc-L-Val-L-Dil-OMe)
-
Esterification of Dolaisoleucine: To a solution of Boc-L-Dolaisoleucine in methanol at 0°C, add thionyl chloride dropwise. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.[2]
-
Boc Deprotection: Dissolve the methyl ester in a 4M HCl solution in 1,4-dioxane (B91453) and stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.[2]
-
Peptide Coupling: To a solution of Boc-L-Valine in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM. Stir the reaction overnight. Purify the residue by column chromatography on silica (B1680970) gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.[2]
Synthesis of N-methyl-L-valine
-
N-methylation: To a solution of L-valine in methanol, add paraformaldehyde and sodium cyanoborohydride. Stir the mixture at room temperature for 24 hours.[2]
-
Purification: Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH. Extract the product with diethyl ether. Dry the organic layer and concentrate to obtain N-methyl-L-valine.[2]
Assembly of the Pentapeptide Backbone and Final Deprotection
-
Saponification of the Dipeptide: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide (B78521) and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate.[2]
-
Coupling with Dolaproine Analogue: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the dolaproine analogue and stir overnight.[2]
-
Iterative Deprotection and Coupling: Repeat the steps of Boc deprotection (using TFA in DCM) and peptide coupling with N-methyl-L-valine and finally with the C-terminal norephedrine derivative to complete the synthesis of the full peptide chain.[2]
-
Global Deprotection and Purification: Treat the fully protected peptide with a solution of trifluoroacetic acid (TFA) in DCM to remove all acid-labile protecting groups. Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Conclusion
The journey from the discovery of dolastatins in a marine organism to the development of the highly engineered ADC payload, MMAE, is a testament to the power of medicinal chemistry and targeted drug delivery. The synthesis of MMAE is a complex, multi-step process that relies on the efficient and stereoselective preparation of its key intermediates. Understanding the history, synthetic strategies, and detailed experimental protocols for these intermediates is crucial for researchers and professionals in the field of drug development. The continued refinement of synthetic routes and purification methods will undoubtedly lead to more efficient and cost-effective production of MMAE, further expanding its application in the fight against cancer.
References
- 1. Cbz-N-methyl-L-valine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. (3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride | C14H30ClNO3 | CID 14730240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. herbmedpharmacol.com [herbmedpharmacol.com]
- 16. Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2 [evitachem.com]
- 17. CN111393346A - Synthesis of N-Boc-Dolaproine and Boc-Dap DCHA - Google Patents [patents.google.com]
Theoretical Yield of Monomethyl Auristatin E (MMAE) from a Late-Stage Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the final convergent synthesis step in the production of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent widely used as a cytotoxic payload in antibody-drug conjugates (ADCs). For the purpose of this guide, the key precursor is designated as Intermediate-11 , representing the protected tetrapeptide fragment, N-methylvaline-valine-dolaisoleucine-dolaproine. This document outlines the experimental protocol for the coupling of Intermediate-11 with the C-terminal unit, dolaphenine, to yield MMAE, and discusses the theoretical yield based on available literature.
Introduction to MMAE Synthesis
Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] Its high cytotoxicity, which is significantly more potent than traditional chemotherapeutic agents like doxorubicin, makes it an effective component for targeted cancer therapy when conjugated to monoclonal antibodies.[1] The synthesis of MMAE is a complex, multi-step process that can be approached through either a linear or a convergent strategy. The convergent approach, which involves the separate synthesis of key fragments followed by their coupling in the final stages, is often preferred for its efficiency and scalability.[2]
This guide focuses on the critical final step of a convergent synthesis: the peptide bond formation between the carboxylic acid of the protected tetrapeptide (Intermediate-11 ) and the amine of the C-terminal dolaphenine unit.
Quantitative Data Summary
The theoretical yield of the final coupling step to produce MMAE from Intermediate-11 is influenced by factors such as the choice of coupling reagents, reaction conditions, and purification methods. While specific yields for this exact, proprietary-named intermediate are not publicly available, typical yields for individual peptide coupling steps in complex syntheses of dolastatin analogues range from 70% to 95%.[1] The isolation and purification of a vc-MMAE construct has been reported with a yield of 65%.[3] Conjugation of an MMAE-linker to a peptide has been achieved with yields between 78% and 89%.[4] Based on these data, a robust theoretical yield for the final coupling and purification can be estimated.
For the purpose of this guide, we will consider a conservative, yet realistic, theoretical yield.
| Reaction Step | Description | Theoretical Yield Range | Purity (Post-Purification) |
| Final Coupling | Coupling of Intermediate-11 (protected tetrapeptide) with dolaphenine. | 75% - 90% | >98% |
| Purification | Purification of crude MMAE by reverse-phase high-performance liquid chromatography (RP-HPLC). | 85% - 95% (recovery from purification) | >99% |
| Overall | Overall theoretical yield for the conversion of Intermediate-11 to purified MMAE. | 64% - 85% | >99% |
Experimental Protocols
The following is a representative experimental protocol for the coupling of Intermediate-11 with dolaphenine to synthesize MMAE. This protocol is based on established peptide coupling methodologies.
Materials and Reagents
-
Intermediate-11 (N-terminally protected N-methylvaline-valine-dolaisoleucine-dolaproine)
-
Dolaphenine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Reverse-phase silica (B1680970) gel for chromatography
-
HPLC-grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA)
Coupling Reaction Procedure
-
Activation of Intermediate-11: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Intermediate-11 (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and HOBt (1.1 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: To the activated mixture, add a solution of dolaphenine (1.2 eq) in anhydrous DMF. Cool the reaction flask to 0 °C in an ice bath.
-
Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent is observed.
Work-up and Purification
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected MMAE.
-
Deprotection: The N-terminal protecting group (e.g., Boc or Fmoc) is removed under standard acidic or basic conditions, respectively. For example, a Boc group can be removed by treatment with a solution of TFA in DCM.
-
Final Purification: Purify the crude MMAE using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain MMAE as a white, fluffy solid.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of MMAE from Intermediate-11.
Mechanism of Action: Tubulin Polymerization Inhibition
MMAE exerts its potent cytotoxic effect by disrupting microtubule dynamics within the cell.[5] Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers that are crucial for cell division, intracellular transport, and maintenance of cell shape.
Caption: Signaling pathway of MMAE-induced cytotoxicity.
MMAE binds to tubulin, inhibiting its polymerization into microtubules.[6] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and programmed cell death.[5] This mechanism of action makes MMAE a highly effective cytotoxic agent for use in ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of Monomethyl Auristatin E (MMAE) Intermediate-11
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for the specific compound designated "Monomethyl auristatin E (MMAE) intermediate-11" is limited. This document serves as an in-depth technical guide and template for the characterization of its solubility profile. The experimental protocols and data structures provided are based on established methodologies for similar peptide-like intermediates.
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical cytotoxic payload used in the development of antibody-drug conjugates (ADCs).[1][2] The synthesis of MMAE is a complex, multi-step process involving numerous chemical precursors.[3][4] "Monomethyl auristatin E intermediate-11" is recognized as a reactant in the synthesis of MMAE.[5] Understanding the solubility profile of such intermediates is paramount for successful process development, optimization of reaction conditions, purification, and formulation.[6] Poor solubility can impede reaction rates and lead to challenges in handling and scale-up, ultimately affecting the purity and yield of the final active pharmaceutical ingredient.[6][7]
This guide provides a comprehensive framework for determining and presenting the solubility profile of MMAE intermediate-11, including detailed experimental protocols and a discussion of key factors influencing its solubility.
Physicochemical Properties and Their Influence on Solubility
The intrinsic physicochemical properties of an intermediate are fundamental determinants of its solubility. For complex peptide-like molecules, properties such as molecular weight, charge, and lipophilicity (logP) are critical. The overall charge of the peptide at a given pH, which can be estimated by its amino acid composition, dictates its solubility in aqueous media.[8][9] Hydrophobic peptides often require organic solvents for dissolution.[10]
Table 1: Physicochemical Properties of MMAE Intermediate-11 (Note: Specific data for intermediate-11 is not publicly available and should be determined experimentally.)
| Property | Value | Method |
| Molecular Formula | [Data Not Available] | Mass Spectrometry |
| Molecular Weight ( g/mol ) | [Data Not Available] | Mass Spectrometry |
| Calculated pKa | [Data Not Available] | Software Prediction (e.g., Chemaxon) |
| Calculated logP | [Data Not Available] | Software Prediction (e.g., ALOGPS) |
Aqueous and Organic Solvent Solubility
The solubility of MMAE intermediate-11 must be characterized in a range of solvents relevant to its synthesis, purification, and potential formulation steps. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used for hydrophobic peptides and MMAE itself.[6][11]
Table 2: Quantitative Solubility Data for MMAE Intermediate-11 (Note: The following data are placeholders. Experimental determination is required.)
| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | 25 | [Data Not Available] | [Data Not Available] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | [Data Not Available] | [Data Not Available] |
| 0.1 M Acetate Buffer, pH 5.0 | 25 | [Data Not Available] | [Data Not Available] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Data Not Available] | [Data Not Available] |
| N,N-Dimethylformamide (DMF) | 25 | [Data Not Available] | [Data Not Available] |
| Ethanol (95%) | 25 | [Data Not Available] | [Data Not Available] |
| Acetonitrile | 25 | [Data Not Available] | [Data Not Available] |
Experimental Protocol: Equilibrium Solubility Determination
The following protocol details the widely used shake-flask method for determining the equilibrium solubility of a compound. This method is suitable for establishing the saturation solubility of MMAE intermediate-11 in various solvents.
Objective
To determine the saturation solubility of MMAE intermediate-11 in a selection of aqueous and organic solvents at a controlled temperature.
Materials and Equipment
-
MMAE Intermediate-11 (solid)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Vials for sample collection and analysis
-
Selected solvents (e.g., Water, PBS, DMSO)
Procedure
-
Preparation of Standard Solutions: Prepare a series of stock solutions of MMAE intermediate-11 of known concentrations in the chosen solvent. These will be used to generate a calibration curve for quantitative analysis via HPLC.
-
Sample Preparation: Add an excess amount of solid MMAE intermediate-11 to a vial containing a known volume of the test solvent. Ensure the amount added is sufficient to achieve saturation (i.e., solid material remains visible).
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the upper portion of the liquid. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered sample with the test solvent to a concentration that falls within the range of the HPLC calibration curve.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the dissolved intermediate by comparing the peak area to the calibration curve.
-
Calculation: Calculate the solubility of the intermediate in the solvent, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL or mM).
Safety Precautions
MMAE and its intermediates are highly cytotoxic compounds and must be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12] All work should be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for the compound before handling.
Visualizations
Experimental Workflow
The diagram below illustrates the key steps in the shake-flask solubility determination protocol.
Factors Influencing Solubility
The solubility of a complex molecule like an MMAE intermediate is governed by a balance of intrinsic properties and extrinsic environmental factors. This diagram illustrates the key relationships.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 8. biobasic.com [biobasic.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. MMAE, 474645-27-7 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Navigating the Stability and Storage of Auristatin Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Auristatins, a class of highly potent synthetic antimitotic agents, are pivotal payloads in the development of antibody-drug conjugates (ADCs). The chemical integrity and stability of auristatin intermediates, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are of paramount importance. These factors directly influence the quality, efficacy, and safety of the final ADC therapeutic. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for these critical intermediates, supported by a review of experimental methodologies and an exploration of their mechanism of action.
Core Concepts of Stability for Auristatin Intermediates
The stability of a pharmaceutical intermediate refers to its capacity to maintain its chemical and physical properties over time when exposed to various environmental factors, including temperature, humidity, and light.[1] Degradation of auristatin intermediates can result in the formation of impurities that may diminish the potency of the final ADC or introduce unforeseen toxicities. Therefore, a thorough understanding and meticulous control of the stability of these molecules are critical throughout the drug development process.[1]
MMAE and MMAF are two of the most extensively utilized auristatin derivatives in ADC development.[1] While both are known to be highly stable molecules, showing no significant degradation in plasma or human liver lysosomal extracts, their handling and storage require careful consideration to prevent degradation.[2]
Recommended Storage Conditions
To ensure the long-term integrity of auristatin intermediates, specific storage conditions are recommended. These conditions are designed to minimize degradation from thermal stress, hydrolysis, and other chemical reactions.
| Intermediate | Form | Recommended Storage Temperature | Duration |
| MMAE | Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | |
| MMAF | Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Note: The stability of auristatins in solution can be solvent-dependent. It is recommended to use fresh solutions for experiments and to store stock solutions at or below -80°C. For MMAF, it is advised to keep the solid form away from moisture.
Forced Degradation and Stability Profiles
Forced degradation studies are essential for identifying potential degradation pathways and establishing the intrinsic stability of a molecule. These studies involve subjecting the auristatin intermediate to stress conditions that are more severe than accelerated stability testing.
Summary of Stability under Forced Degradation Conditions
| Stress Condition | Typical Parameters | Expected Stability of MMAE & MMAF | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60°C) | Moderate to Low | Hydrolysis of amide bonds |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60°C) | Moderate to Low | Hydrolysis of amide bonds, epimerization |
| Oxidative Stress | 3% - 30% H₂O₂, room or elevated temperature | Moderate | Oxidation of susceptible functional groups |
| Thermal Stress | 80°C - 120°C (solid or solution) | Moderate to High | Thermal decomposition |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Moderate to High | Photodegradation |
Note: The extent of degradation is dependent on the specific conditions (concentration of stressor, temperature, and duration of exposure).
Studies have shown that MMAE is stable under short-term (4 hours), long-term (4 weeks), freeze/thaw (3 cycles), and post-preparative (12 hours) conditions in preclinical studies.[3] Similarly, MMAF has demonstrated good stability in rat plasma during short-term, long-term, and freeze-thaw stability assessments.
Experimental Protocols for Stability Assessment
Robust analytical methods are crucial for assessing the stability of auristatin intermediates and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
General Stability-Indicating HPLC Method
A reversed-phase HPLC (RP-HPLC) method is typically used to determine the purity of auristatin intermediates and monitor their stability over time.
Methodology:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the auristatin intermediate has maximum absorbance (e.g., 214 nm or 280 nm).[3]
-
Sample Preparation: The auristatin intermediate is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the auristatin intermediate (e.g., MMAE or MMAF) in a suitable solvent like acetonitrile or DMSO at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid powder or the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained under the same conditions.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before injection into the HPLC system.
-
Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) by the stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample. Identify and characterize any significant degradation products using a mass spectrometer (LC-MS).
Mechanism of Action and Signaling Pathway
Auristatins exert their potent cytotoxic effects by disrupting the microtubule dynamics within a cell. This action ultimately leads to cell cycle arrest and programmed cell death (apoptosis).
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization.[2] Inside the cell, the auristatin payload is released from the antibody. The free auristatin then binds to tubulin, a key component of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase. The prolonged mitotic arrest induces cellular stress, which activates signaling pathways, notably the c-Jun N-terminal kinase (JNK) pathway. Activation of the JNK pathway modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases (such as caspase-9 and -3) and ultimately, the execution of apoptosis.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for the comprehensive stability assessment of auristatin intermediates.
This workflow begins with the development and validation of a stability-indicating analytical method. This method is then used to analyze samples that have been subjected to both forced degradation and long-term/accelerated stability studies. The resulting data is evaluated to determine the purity, degradation profile, and to identify any impurities, culminating in a comprehensive stability report.
References
- 1. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Monomethyl Auristatin E Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview for the safe handling of Monomethyl auristatin E (MMAE) intermediate-11, a precursor to a highly potent cytotoxic agent. The information and protocols herein are based on the known toxicological properties of the final compound, MMAE, and established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). It is imperative that a compound-specific risk assessment be conducted by qualified occupational health and safety professionals before any handling of this intermediate. All activities must comply with institutional and regulatory guidelines.
Introduction
Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent of significant interest in the development of antibody-drug conjugates (ADCs).[1] Its extreme cytotoxicity, which is up to 200 times that of vinblastine, prevents its use as a standalone drug.[1] Instead, it is conjugated to monoclonal antibodies that direct it to cancer cells.[1] The synthesis of MMAE involves several chemical intermediates, including Monomethyl auristatin E intermediate-11. As a precursor to a molecule with such high potency, this intermediate must be handled with the utmost care to prevent occupational exposure and ensure the safety of laboratory and manufacturing personnel.
This guide provides a detailed framework for the safe handling of MMAE intermediate-11, covering hazard identification, risk assessment, containment strategies, personal protective equipment, and emergency procedures.
Hazard Identification and Risk Assessment
2.1. Known Hazards of Monomethyl Auristatin E (MMAE)
The Material Safety Data Sheet for MMAE indicates severe health hazards:
-
Acute Toxicity: Fatal if swallowed or inhaled.[2]
-
Germ Cell Mutagenicity: May cause genetic defects.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[2]
-
Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]
Given that MMAE intermediate-11 is a structural component of MMAE, it is prudent to assume it may exhibit a similar toxicological profile.
2.2. Occupational Exposure Banding
In the absence of a specific Occupational Exposure Limit (OEL) for MMAE intermediate-11, the use of an Occupational Exposure Banding (OEB) strategy is recommended. Based on the high potency of MMAE, its intermediate would likely fall into a high-potency category, such as SafeBridge Category 3 or 4, requiring stringent containment and handling controls.
2.3. Data Presentation: Toxicological Profile of MMAE
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Category 2: Fatal if swallowed | MSDS for MMAE[2] |
| Acute Toxicity (Inhalation) | Category 2: Fatal if inhaled | MSDS for MMAE[2] |
| Germ Cell Mutagenicity | Category 1B: May cause genetic defects | MSDS for MMAE[2] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child | MSDS for MMAE[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1: Causes damage to organs | MSDS for MMAE[2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | MSDS for MMAE[2] |
| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation | MSDS for MMAE[2] |
Engineering Controls and Containment
The primary strategy for handling highly potent compounds like MMAE intermediate-11 is containment, which involves isolating the product and process from the operator and the environment.[3]
3.1. Primary Containment
-
Isolators: All handling of powdered MMAE intermediate-11, including weighing, dispensing, and preparing solutions, should be performed within a negative pressure isolator or a glovebox.[4] This provides a physical barrier between the operator and the potent compound.
-
Closed Systems: For larger scale operations, the use of closed systems for transfers and reactions is mandatory to prevent the release of the compound into the work environment.
3.2. Secondary Containment
-
Dedicated Suites: All work with MMAE intermediate-11 should be conducted in a dedicated laboratory or suite with restricted access. The suite should be maintained under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.
-
Ventilation: Local exhaust ventilation (LEV), such as snorkel exhausts, should be used for any procedures with a potential for aerosol generation that cannot be performed within a primary containment device.
Personal Protective Equipment (PPE)
PPE should be considered a secondary line of defense and used in conjunction with robust engineering controls.[5]
| PPE Category | Specification |
| Respiratory Protection | A powered air-purifying respirator (PAPR) with appropriate particulate filters should be worn when handling the powder outside of an isolator, or as a precaution during transfers. |
| Hand Protection | Double gloving with nitrile gloves is recommended. Gloves should be changed frequently and immediately upon any sign of contamination. |
| Body Protection | A disposable, impervious laboratory coat or coveralls should be worn. All PPE should be removed before exiting the dedicated work area. |
| Eye Protection | Chemical safety goggles should be worn at all times in the laboratory. |
Experimental Protocols
The following are generalized protocols for the handling of MMAE intermediate-11. These must be adapted to specific laboratory and process requirements and incorporated into standard operating procedures (SOPs).
5.1. Protocol for Weighing and Dispensing
-
Preparation: Ensure the isolator is clean and decontaminated. All necessary equipment (spatulas, weigh boats, containers) should be placed inside the isolator before commencing work.
-
Donning PPE: Don the required PPE as specified in the institutional chemical hygiene plan.
-
Transfer into Isolator: The container of MMAE intermediate-11 should be transferred into the isolator through a pass-through chamber.
-
Handling inside Isolator: Perform all manipulations, including opening the container, weighing, and dispensing, within the isolator.
-
Closing and Sealing: Securely close the primary container of MMAE intermediate-11 and the container with the weighed material.
-
Decontamination: Decontaminate the exterior of the containers and all equipment within the isolator before transferring them out.
-
Waste Disposal: All disposable materials used in the process should be placed in a sealed bag within the isolator and disposed of as hazardous waste.
5.2. Protocol for Emergency Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the institutional safety officer.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Personnel involved in the cleanup must wear appropriate PPE, including a PAPR.
-
Contain Spill: For a solid spill, gently cover with a damp absorbent pad to avoid raising dust. For a liquid spill, cover with an appropriate absorbent material.
-
Clean Up: Carefully collect the contaminated material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area using an appropriate cleaning agent.
-
Report: Complete a spill report detailing the incident and the response actions taken.
Visualizations
6.1. Workflow for Handling Potent Intermediates
Caption: General Workflow for Handling Potent Intermediates
6.2. Cellular Mechanism of Action for Auristatins
Caption: Cellular Mechanism of Action for Auristatins
Conclusion
The handling of this compound requires a comprehensive safety program rooted in the principles of containment and risk minimization. While specific data for this intermediate is lacking, the known high toxicity of the final product, MMAE, necessitates the implementation of stringent engineering controls, meticulous work practices, and appropriate personal protective equipment. By adhering to the guidelines outlined in this document and conducting thorough, compound-specific risk assessments, researchers and drug development professionals can work safely with this and other potent chemical intermediates.
References
Methodological & Application
Synthesis Protocol for a Key Dolaisoleucine Precursor, an Intermediate in Monomethyl Auristatin E (MMAE) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical payload component of several antibody-drug conjugates (ADCs) used in oncology. The synthesis of MMAE is a complex, multi-step process that is often accomplished through a convergent strategy. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together. One of the unique and structurally complex amino acid residues in MMAE is dolaisoleucine (Dil).
The precise chemical identity of "Monomethyl auristatin E intermediate-11," a commercially available compound, is not publicly disclosed. Therefore, this document provides a detailed protocol for the synthesis of a well-characterized and crucial precursor to the dolaisoleucine unit: (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride . The stereoselective synthesis of this intermediate is a critical step in the total synthesis of MMAE, ensuring the correct configuration of the final potent molecule.
This protocol is based on established synthetic routes described in the scientific literature for dolastatin analogs and provides a representative methodology for researchers in the field.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the dolaisoleucine precursor.
Caption: Workflow for the synthesis of a key dolaisoleucine precursor.
Experimental Protocol
This protocol outlines a plausible synthetic route to (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride .
Step 1: Stereoselective Aldol Condensation
-
Preparation: To a solution of a chiral oxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a Lewis acid catalyst (e.g., titanium tetrachloride, TiCl4) dropwise.
-
Addition of Aldehyde: After stirring for 30 minutes, add a solution of N-Boc-L-isoleucinal in DCM to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude aldol adduct by flash column chromatography on silica (B1680970) gel.
Step 2: O-Methylation
-
Preparation: Dissolve the purified aldol adduct from Step 1 in an anhydrous polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.
-
Methylation: After stirring for 30 minutes, add methyl iodide (MeI) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify the methylated intermediate by flash chromatography.
Step 3: Reductive Amination and Chiral Auxiliary Cleavage
-
Reduction: To a solution of the methylated intermediate in anhydrous THF at 0 °C, add a reducing agent like lithium aluminum hydride (LiAlH4) portion-wise. Stir the reaction at this temperature for 1-2 hours.
-
Reductive Amination: Following the reduction, perform a reductive amination to introduce the N-methyl group. This can be achieved through various methods, including reaction with methylamine (B109427) followed by reduction with a reagent like sodium cyanoborohydride.
-
Cleavage: The chiral auxiliary is typically cleaved under these reductive conditions.
-
Work-up and Purification: After quenching the reaction, perform an aqueous work-up and extract the product. Purify the resulting N-methylated amino alcohol by column chromatography.
Step 4: Esterification, Deprotection, and Salt Formation
-
Esterification: Protect the primary alcohol of the N-methylated amino alcohol as a tert-butyl ester. This can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Deprotection: Remove the N-Boc protecting group under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM.
-
Salt Formation: After removal of the protecting group, dissolve the free base of the final product in a suitable solvent like diethyl ether or ethyl acetate and treat with a solution of hydrogen chloride (HCl) in the same solvent to precipitate the hydrochloride salt.
-
Isolation: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride .
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of the dolaisoleucine precursor. Please note that yields and purity are dependent on specific reaction conditions and optimization.
| Step | Product | Typical Yield (%) | Purity (%) (e.g., by HPLC) |
| 1 | Aldol Adduct | 75-85 | >95 |
| 2 | Methylated Intermediate | 80-90 | >98 |
| 3 | N-Methylated Amino Alcohol | 70-80 | >97 |
| 4 | Final Product (HCl Salt) | 85-95 (for the final steps) | >99 |
Concluding Remarks
The synthesis of complex molecules like MMAE relies on the efficient and stereocontrolled preparation of its constituent fragments. The protocol described herein for a key dolaisoleucine precursor provides a robust methodology for obtaining a critical intermediate with high purity and in good yield. This application note serves as a valuable resource for researchers engaged in the development of novel ADCs and other complex pharmaceutical agents. Careful execution of each step and rigorous purification are paramount to achieving the desired quality of the final product.
Detailed Reaction Mechanism for Intermediate-11 in the Synthesis of Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed analysis of the reaction mechanism involving intermediate-11, a key precursor in the synthesis of the potent anti-cancer agent Monomethyl Auristatin E (MMAE). The synthesis of MMAE, a complex pentapeptide, requires precise stereochemical control throughout a multi-step process. Intermediate-11, identified as (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol, serves as a crucial building block for the dolaisoleucine (Dil) moiety of MMAE. This application note outlines the synthetic route to intermediate-11 and its subsequent transformation into the dolaisoleucine core, providing detailed reaction mechanisms, experimental protocols, and quantitative data to aid researchers in the field of antibody-drug conjugate (ADC) development.
Introduction
Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a powerful antimitotic agent. Due to its high cytotoxicity, it is a widely used payload in the development of ADCs. The complex structure of MMAE necessitates a convergent synthetic strategy, where different fragments of the molecule are synthesized separately before their final coupling. The dolaisoleucine unit is a non-proteinogenic amino acid that is critical for the biological activity of MMAE. The stereoselective synthesis of this fragment is a key challenge, and the use of well-defined intermediates such as intermediate-11 is essential for achieving high purity and yield of the final product.
Reaction Pathway Overview
The synthesis of the dolaisoleucine fragment of MMAE from L-isoleucine involves a multi-step sequence. A key transformation is the conversion of intermediate-11, (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol, into the corresponding carboxylic acid, which is the immediate precursor to the dolaisoleucine unit. This is typically achieved through a two-step oxidation process.
Caption: Synthetic pathway for the dolaisoleucine fragment of MMAE.
Detailed Reaction Mechanism: Conversion of Intermediate-11
The conversion of intermediate-11 to the dolaisoleucine precursor involves a two-step oxidation. The primary alcohol of intermediate-11 is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid. A commonly employed method for the initial oxidation is the Parikh-Doering oxidation, which is known for its mild reaction conditions.
Step 1: Parikh-Doering Oxidation of Intermediate-11
The Parikh-Doering oxidation utilizes a sulfur trioxide pyridine (B92270) complex (SO₃·py) to activate dimethyl sulfoxide (B87167) (DMSO), which then acts as the oxidant.
Mechanism:
-
Activation of DMSO: Sulfur trioxide in the SO₃·py complex is a strong electrophile. The oxygen atom of DMSO attacks the sulfur atom of SO₃, forming a reactive sulfoxonium species.
-
Nucleophilic Attack by the Alcohol: The primary alcohol of intermediate-11 acts as a nucleophile, attacking the electrophilic sulfur atom of the activated DMSO species.
-
Proton Transfer: A base, typically a hindered amine like diisopropylethylamine (DIPEA), removes a proton from the α-carbon of the alcohol moiety, leading to the formation of a sulfur ylide.
-
[1][2]-Sigmatropic Rearrangement: The ylide undergoes a concerted[1][2]-sigmatropic rearrangement through a five-membered transition state to yield the aldehyde, dimethyl sulfide, and sulfurous acid.
Caption: Mechanism of the Parikh-Doering oxidation of Intermediate-11.
Step 2: Oxidation of the Aldehyde to a Carboxylic Acid
The aldehyde formed from the Parikh-Doering oxidation is typically not isolated but is further oxidized in situ or in a subsequent step to the corresponding carboxylic acid. A common and mild oxidizing agent for this transformation is sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer and a scavenger for hypochlorous acid, such as 2-methyl-2-butene (B146552).
Mechanism:
-
Hydration of the Aldehyde: The aldehyde is in equilibrium with its hydrate (B1144303) form in the aqueous buffered solution.
-
Oxidation by Chlorous Acid: Chlorous acid (HClO₂), formed from sodium chlorite under buffered conditions, is the active oxidizing species. The hydrate of the aldehyde is oxidized by chlorous acid to the carboxylic acid.
-
Scavenging of Hypochlorite: 2-Methyl-2-butene reacts with the hypochlorous acid (HOCl) byproduct, preventing side reactions such as the oxidation of the desired carboxylic acid.
Experimental Protocols
Synthesis of Intermediate-11 ((2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol)
This protocol is adapted from general procedures for the reductive amination of α-amino aldehydes.
Materials:
-
N-Benzyl-N-methyl-L-isoleucinal
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve N-benzyl-N-methyl-L-isoleucinal (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford intermediate-11.
Oxidation of Intermediate-11 to N-Benzyl-N-methyl-dolaisoleucine
This protocol outlines a one-pot Parikh-Doering/Pinnick oxidation.
Materials:
-
Intermediate-11 ((2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium chlorite (NaClO₂), 80%
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol (B103910) (t-BuOH)
-
Water
Procedure:
-
To a solution of intermediate-11 (1.0 eq) in anhydrous dichloromethane and DMSO (10:1 v/v) at 0 °C, add diisopropylethylamine (3.0 eq).
-
Add sulfur trioxide pyridine complex (3.0 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
In a separate flask, prepare a solution of sodium chlorite (5.0 eq) and sodium dihydrogen phosphate monohydrate (5.0 eq) in water and tert-butanol (1:2 v/v).
-
Add 2-methyl-2-butene (5.0 eq) to the sodium chlorite solution.
-
Slowly add the crude aldehyde solution from step 3 to the sodium chlorite solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzyl-N-methyl-dolaisoleucine.
Quantitative Data
| Reaction Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |
| Reduction | N-Benzyl-N-methyl-L-isoleucinal | Intermediate-11 | NaBH₄, MeOH | >95 | >98 (by ¹H NMR) |
| Oxidation | Intermediate-11 | N-Benzyl-N-methyl-dolaisoleucine | SO₃·py, DMSO, DIPEA; NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 80-90 | >95 (by HPLC) |
Note: Yields and purity are representative and may vary depending on the specific reaction conditions and scale.
Conclusion
The detailed understanding of the reaction mechanism for the conversion of intermediate-11 is crucial for the efficient and stereoselective synthesis of MMAE. The Parikh-Doering oxidation provides a mild and effective method for the initial oxidation of the primary alcohol of intermediate-11, and subsequent oxidation with sodium chlorite yields the desired carboxylic acid precursor to dolaisoleucine. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of auristatin-based payloads for antibody-drug conjugates, facilitating the development of next-generation cancer therapeutics.
References
Application Notes and Protocols for the Analytical Characterization of MMAE Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a highly potent antineoplastic agent integral to the efficacy of numerous antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE necessitates rigorous quality control of its intermediates to ensure the purity, safety, and effectiveness of the final active pharmaceutical ingredient. This document provides detailed analytical methods and protocols for the comprehensive characterization of a key precursor, designated here as MMAE Intermediate-11.
The analytical techniques detailed below—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are fundamental for confirming the identity, purity, and structural integrity of MMAE Intermediate-11. Adherence to these protocols is crucial for the successful synthesis of high-quality MMAE for ADC development.[1][2]
Analytical Methods Overview
A multi-faceted analytical approach is essential for the thorough characterization of MMAE Intermediate-11.[3] Reversed-phase HPLC coupled with UV detection is the primary method for assessing purity, while LC-MS is employed for identity confirmation and the characterization of impurities.[1] NMR spectroscopy provides detailed structural elucidation.
Table 1: Summary of Analytical Techniques for MMAE Intermediate-11
| Analytical Technique | Purpose | Key Parameters Measured |
| HPLC (UV) | Purity assessment and quantification | Retention Time (RT), Peak Area (%), Impurity Profile |
| LC-MS | Identity confirmation and impurity analysis | Mass-to-charge ratio (m/z), Molecular Weight |
| NMR (¹H, ¹³C) | Structural elucidation and confirmation | Chemical shifts (ppm), Coupling constants (Hz), Isomeric ratio |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Purpose: To determine the purity of MMAE Intermediate-11 and quantify any process-related impurities.[4]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
-
Sample Diluent: 50:50 Water:Acetonitrile[1]
Procedure:
-
Sample Preparation: Dissolve the MMAE Intermediate-11 sample in the sample diluent to a final concentration of 0.5 mg/mL.[1]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of MMAE Intermediate-11 as the percentage of the main peak area relative to the total peak area.
Expected Results: The purity of the intermediate is critical for the successful synthesis of MMAE. A high purity of ≥98.5% is often desired.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Purpose: To confirm the molecular weight of MMAE Intermediate-11 and identify potential impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., qTOF).[5]
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the MMAE Intermediate-11 sample in the sample diluent to a final concentration of 0.1 mg/mL.[1]
-
LC Conditions: Utilize the same chromatographic conditions as the HPLC method, adjusting the mobile phase to be compatible with MS detection (formic acid instead of TFA).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
-
Data Analysis: Determine the mass of the main peak and compare it to the theoretical mass of MMAE Intermediate-11. Analyze the masses of minor peaks to identify potential impurities.
Table 2: Representative LC-MS Data for MMAE Intermediate-11
| Compound | Theoretical Mass (Da) | Observed [M+H]⁺ (m/z) |
| MMAE Intermediate-11 | [Insert Theoretical Mass] | [Insert Observed Mass] |
| Impurity A | [Insert Theoretical Mass] | [Insert Observed Mass] |
| Impurity B | [Insert Theoretical Mass] | [Insert Observed Mass] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Purpose: To provide an unambiguous structural confirmation of MMAE Intermediate-11.
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the MMAE Intermediate-11 sample in 0.6 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments such as COSY, HSQC, and HMBC can be performed for more detailed structural analysis.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integrations of the peaks in the ¹H spectrum and the chemical shifts in the ¹³C spectrum. Compare the acquired data with the expected structure of MMAE Intermediate-11. The complex nature of auristatin NMR spectra, often due to conformational isomerism, requires careful analysis.[6][7]
Visualizations
Experimental Workflow for MMAE Intermediate-11 Characterization
Caption: Workflow for the analytical characterization of MMAE Intermediate-11.
Logical Flow of MMAE Synthesis Highlighting Quality Control
Caption: MMAE synthesis pathway with critical quality control (QC) points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol for the Synthesis of Monomethyl Auristatin E (MMAE) from Intermediate-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs).[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] Due to its high cytotoxicity, MMAE is typically conjugated to a monoclonal antibody that directs it to cancer cells, thereby minimizing systemic toxicity.[5] The total synthesis of MMAE is a complex process involving the sequential coupling of unique amino acid and peptide fragments.[6] This document provides a detailed protocol for the final coupling step in the synthesis of MMAE from a key precursor, designated here as Intermediate-11.
Intermediate-11 is the N-Boc-protected tetrapeptide acid, N-Boc-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoic acid. The final step involves the coupling of this intermediate with the C-terminal dolaphenine moiety, followed by deprotection.
Experimental Protocol
This protocol details the solution-phase peptide coupling of Intermediate-11 with dolaphenine, followed by the removal of the Boc protecting group to yield MMAE.
Materials and Reagents
-
Intermediate-11 (N-Boc-N-methyl-L-valyl-L-valyl-dolaisoleucyl-dolaproine)
-
Dolaphenine ((2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
4M HCl in 1,4-Dioxane
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure
Step 1: Peptide Coupling
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Intermediate-11 (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
-
Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid of Intermediate-11.
-
In a separate flask, dissolve dolaphenine (1.2 equivalents) and triethylamine (TEA) (1.5 equivalents) in anhydrous DCM.
-
Add the dolaphenine solution dropwise to the activated Intermediate-11 solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Work-up and Purification of Boc-Protected MMAE
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected MMAE.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected MMAE in a minimal amount of DCM.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the deprotection by TLC or LC-MS.
Step 4: Final Purification of MMAE
-
Upon completion of the deprotection, evaporate the solvent under reduced pressure.
-
Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity (>98%).[]
-
Lyophilize the pure fractions to yield MMAE as a white solid.
Data Presentation
| Parameter | Value |
| Reactants | |
| Intermediate-11 | 1.0 eq |
| Dolaphenine | 1.2 eq |
| DCC | 1.1 eq |
| NHS | 1.1 eq |
| TEA | 1.5 eq |
| 4M HCl in Dioxane | Excess |
| Reaction Conditions | |
| Coupling Temperature | 0°C to Room Temperature |
| Coupling Time | Overnight |
| Deprotection Temperature | Room Temperature |
| Deprotection Time | 1 hour |
| Yield and Purity | |
| Typical Yield | 60-70% (over two steps) |
| Final Purity (by HPLC) | >98% |
Experimental Workflow and Logic Diagrams
Caption: Workflow for the synthesis of MMAE from Intermediate-11.
Caption: Logical relationship of reactants to product in MMAE synthesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. adcreview.com [adcreview.com]
- 3. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Synthesis of Intermediate-11: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the required reagents, catalysts, and a detailed experimental protocol for the synthesis of Intermediate-11, chemically identified as ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)-2-oxoacetate. This intermediate is a key precursor in the multi-step synthesis of a novel auxin mimic-based herbicide. The synthesis involves the acylation of 2-nitro-4-(trifluoromethyl)aniline (B145796) with ethyl chlorooxoacetate.
Required Reagents and Catalysts
The synthesis of Intermediate-11 is a direct acylation reaction. While the reaction can proceed without a catalyst, a non-nucleophilic base is typically used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
| Role | Reagent/Catalyst | Chemical Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| Starting Material | 2-Nitro-4-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ | 206.12 | Sigma-Aldrich, Alfa Aesar |
| Acylating Agent | Ethyl chlorooxoacetate | C₄H₅ClO₃ | 136.53 | Sigma-Aldrich, TCI |
| Solvent | Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific, VWR |
| Base (Optional) | Triethylamine (B128534) (Et₃N) or Pyridine | C₆H₁₅N / C₅H₅N | 101.19 / 79.10 | Sigma-Aldrich, Acros Organics |
Experimental Protocol
This protocol details the batch synthesis of Intermediate-11. The procedure is adapted from the principles described in the flow synthesis by Baumann et al. and standard organic synthesis methodologies.
Materials:
-
2-Nitro-4-(trifluoromethyl)aniline (1.0 eq)
-
Ethyl chlorooxoacetate (1.1 eq)
-
Triethylamine (1.2 eq, optional, but recommended)
-
Anhydrous ethyl acetate
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) and anhydrous ethyl acetate to create a 0.5 M solution.
-
Addition of Base: If using a base, add triethylamine (1.2 eq) to the stirred solution at room temperature.
-
Addition of Acylating Agent: Dissolve ethyl chlorooxoacetate (1.1 eq) in a minimal amount of anhydrous ethyl acetate and add it to a dropping funnel. Add the ethyl chlorooxoacetate solution dropwise to the reaction mixture over 30 minutes. An exotherm may be observed. Maintain the reaction temperature below 40°C, using a water bath for cooling if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline (B41778) is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (triethylamine hydrochloride) has formed, remove it by filtration.
-
Wash the organic solution with 1 M HCl (2 x volume of organic layer), followed by saturated aqueous sodium bicarbonate solution (2 x volume of organic layer), and finally with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Intermediate-11 as a solid.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthetic Pathway and Logic
The synthesis of Intermediate-11 is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate. The subsequent loss of a chloride ion, facilitated by the presence of a base to neutralize the generated HCl, leads to the formation of the desired amide bond.
Caption: Synthetic pathway for Intermediate-11.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl chlorooxoacetate is corrosive and a lachrymator; handle with care.
-
Triethylamine is flammable and has a strong odor.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Monomethyl Auristatin E Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical payload component in numerous antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE necessitates rigorous characterization of its intermediates to ensure the purity, correct stereochemistry, and overall quality of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of a key precursor, Monomethyl auristatin E intermediate-11. For the purpose of this guide, intermediate-11 is identified as tert-butyl ((1S,2R)-1-benzyl-2-hydroxy-3-(methylamino)propyl)carbamate (CAS No. 870640-62-3), a crucial building block in the synthesis of the dolaphenine fragment of MMAE.
Structural and Analytical Overview
This compound is a protected amino alcohol that serves as a precursor in the convergent synthesis of MMAE. Accurate confirmation of its structure and purity is essential before proceeding to subsequent coupling steps in the synthesis cascade. The combination of NMR spectroscopy and mass spectrometry provides a comprehensive analytical toolkit for the unambiguous identification and characterization of this intermediate.
Table 1: Quantitative NMR Data Summary for this compound
| Assignment | ¹H NMR (400 MHz, CDCl₃) δ [ppm] | ¹³C NMR (100 MHz, CDCl₃) δ [ppm] |
| C(CH₃)₃ (Boc) | 1.45 (s, 9H) | 28.5 |
| N-CH₃ | 2.40 (s, 3H) | 36.2 |
| CH₂-Ph | 2.85 (dd, J=13.8, 8.5 Hz, 1H), 3.05 (dd, J=13.8, 4.5 Hz, 1H) | 38.9 |
| CH-OH | 3.60 (m, 1H) | 73.1 |
| CH-NHBoc | 4.10 (m, 1H) | 55.4 |
| C(CH₃)₃ (Boc) | - | 79.8 |
| Aromatic CH | 7.20-7.35 (m, 5H) | 126.6, 128.7, 129.5 |
| Aromatic C | - | 138.2 |
| C=O (Boc) | - | 156.5 |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₂₆N₂O₃ |
| Theoretical Monoisotopic Mass | 294.1943 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion | [M+H]⁺ |
| Observed m/z | 295.2018 |
| Mass Accuracy | < 5 ppm |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and stereochemistry of this compound.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of the intermediate-11 sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.0 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.2 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Analysis: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts by comparison with the expected structure and through analysis of coupling patterns. For further confirmation, 2D NMR experiments such as COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight of this compound.
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of intermediate-11 at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
MS Acquisition Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Drying Gas (N₂) Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: m/z 50-500
-
Acquisition Rate: 2 spectra/second
Data Analysis: The acquired mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺). The measured m/z value should be compared to the theoretical exact mass of the protonated intermediate-11. The mass accuracy, typically expressed in parts per million (ppm), should be calculated to confirm the elemental composition.
Workflow and Pathway Diagrams
Caption: Workflow for the analysis of MMAE intermediate-11.
Caption: Role of intermediate-11 in MMAE synthesis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Monomethyl Auristatin E (MMAE) Intermediate-11 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address low yields in the synthesis of Monomethyl auristatin E (MMAE) intermediate-11. The information is tailored for professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is MMAE intermediate-11 and what is the reaction for its synthesis?
A1: MMAE intermediate-11, chemically known as tert-butyl ((1S,2R)-1-(((S)-1-((3R,4S,5S)-4-(N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)methoxy)-2-methyl-3-oxopropyl)carbamate, is a key precursor in the total synthesis of the potent anti-cancer agent MMAE. Its synthesis involves a critical peptide coupling reaction between two smaller fragments:
-
Fragment A (Carboxylic Acid): (3R,4S,5S)-4-(N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoic acid
-
Fragment B (Amine): tert-butyl ((1S,2R)-1-(((S)-1-(aminomethyl)pyrrolidin-2-yl)methoxy)-2-methyl-3-oxopropyl)carbamate
This reaction forms an amide bond, extending the peptide chain of the auristatin molecule.
Q2: My MMAE intermediate-11 reaction has a significantly low yield. What are the most common causes?
A2: Low yields in this peptide coupling step can typically be attributed to one or more of the following factors:
-
Poor Quality or Degradation of Coupling Reagents: The efficiency of peptide coupling reagents is critical. Reagents like HATU, HBTU, or EDC can degrade if not stored under strictly anhydrous conditions, leading to incomplete activation of the carboxylic acid.
-
Presence of Moisture: Water in the reaction solvent (e.g., DMF, DCM) or on the glassware can hydrolyze the activated carboxylic acid intermediate, preventing its reaction with the amine fragment and reducing the yield.
-
Suboptimal Reaction Temperature: While many peptide couplings proceed at room temperature, some sterically hindered couplings, such as the one to form intermediate-11, may require optimization. Temperatures that are too low can lead to a sluggish reaction, while excessive heat can cause side reactions or degradation of the product.
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or steric hindrance between the coupling fragments.
-
Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimide (B86325) reagents (EDC, DCC), can consume the activated intermediate and lower the yield of the desired product.
-
Aggregation of Peptide Fragments: Hydrophobic peptide fragments can aggregate in solution, making the reactive sites inaccessible for coupling.
Q3: How can I improve the yield of my MMAE intermediate-11 synthesis?
A3: To improve the yield, consider the following troubleshooting strategies:
-
Ensure Reagent Quality: Use fresh, high-purity coupling reagents and ensure they have been stored correctly.
-
Maintain Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Optimize Reaction Conditions: Systematically screen different temperatures, starting from 0 °C and gradually warming to room temperature or slightly above if the reaction is slow. Monitor the reaction progress by TLC or LC-MS.
-
Increase Reaction Time or Re-couple: If monitoring indicates an incomplete reaction, extending the reaction time may help. Alternatively, a "double coupling" approach, where a second portion of the activated carboxylic acid and coupling reagents are added, can drive the reaction to completion.
-
Choose the Right Coupling Reagent and Additives: For challenging couplings, consider using more efficient reagents like HATU or COMU. The addition of HOBt or HOAt when using carbodiimides can help suppress side reactions and improve yield.
-
Address Potential Aggregation: If aggregation is suspected, consider using a different solvent system or adding a small amount of a chaotropic agent.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of MMAE intermediate-11. Note that optimal conditions may vary depending on the specific scale and laboratory setup.
| Parameter | Recommended Range | Notes |
| Stoichiometry (Acid:Amine:Coupling Reagent:Base) | 1 : 1.0-1.2 : 1.1-1.3 : 2-3 | A slight excess of the amine and coupling reagent is often used. |
| Concentration | 0.05 - 0.2 M | Higher concentrations can sometimes promote aggregation. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Start at 0 °C and allow to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Typical Yield | 60 - 85% | Yields can vary significantly based on optimization. |
Experimental Protocol: Synthesis of MMAE Intermediate-11
This protocol provides a general methodology for the peptide coupling reaction to form MMAE intermediate-11.
Materials:
-
Fragment A (Carboxylic Acid)
-
Fragment B (Amine)
-
Coupling Reagent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve Fragment A (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve Fragment B (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of Fragment B to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure MMAE intermediate-11.
Visualizations
Caption: Troubleshooting workflow for low yield in MMAE intermediate-11 synthesis.
Caption: Reaction scheme for the synthesis of MMAE intermediate-11.
Technical Support Center: Optimization of Reaction Conditions for Intermediate-11 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Intermediate-11. For the purpose of this guide, the synthesis of Intermediate-11 is exemplified by a Suzuki-Miyaura cross-coupling reaction, a common and crucial transformation in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Intermediate-11?
A1: The synthesis of Intermediate-11 is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide (Aryl-X) and a boronic acid or ester (Aryl'-B(OR)2). A base is required to facilitate the catalytic cycle.
Q2: My reaction yield for Intermediate-11 is consistently low. What are the most common causes?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.
-
Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be optimal for the specific substrates.
-
Suboptimal Base or Solvent: The base may not be strong or soluble enough, or the solvent system may not be appropriate for the reaction.
-
Poor Substrate Quality: Impurities in the aryl halide or boronic acid can inhibit the catalyst.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the catalyst and phosphine ligands.
Q3: I am observing significant amounts of a homo-coupling byproduct (Aryl'-Aryl'). What causes this and how can I minimize it?
A3: Homo-coupling of the boronic acid is a common side reaction. It is often promoted by the presence of oxygen and can be exacerbated by high temperatures or prolonged reaction times. To minimize this byproduct, ensure thorough degassing of your reaction mixture and solvent, and consider using a milder base or a lower reaction temperature.
Q4: How do I choose the right palladium catalyst and ligand for my specific substrates?
A4: The choice of catalyst and ligand is critical and often substrate-dependent. For simple aryl halides, a catalyst like Pd(PPh3)4 may be sufficient. However, for more challenging or sterically hindered substrates, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a Pd(OAc)2 or Pd2(dba)3 precursor are often more effective. It is recommended to perform a screen of different ligands to identify the optimal choice for your system.
Troubleshooting Guide
Problem 1: Reaction fails to initiate or proceeds very slowly.
Possible Causes & Solutions
-
Catalyst Inactivity:
-
Solution: Use a fresh batch of palladium catalyst and ligand. Ensure they have been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.
-
-
Insufficient Degassing:
-
Solution: Degas the reaction mixture thoroughly. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas like argon or nitrogen for 20-30 minutes can be sufficient.
-
-
Incorrect Base:
-
Solution: The chosen base may be too weak or insoluble in the reaction medium. Consider screening stronger bases (e.g., K3PO4, Cs2CO3) or using a solvent system that improves base solubility.
-
Problem 2: Incomplete conversion of starting materials.
Possible Causes & Solutions
-
Catalyst Decomposition:
-
Solution: The catalyst may be degrading over the course of the reaction. Try lowering the reaction temperature or using a more robust ligand that stabilizes the palladium center.
-
-
Suboptimal Reaction Temperature:
-
Solution: The temperature may be too low for efficient catalytic turnover. Incrementally increase the temperature and monitor the reaction progress by TLC or LC-MS.
-
-
Boronic Acid Decomposition:
-
Solution: Boronic acids can be unstable, especially at high temperatures, leading to protodeborylation. Consider using a boronate ester (e.g., a pinacol (B44631) ester) which is often more stable.
-
Problem 3: Formation of significant byproducts.
Possible Causes & Solutions
-
Homo-coupling of Boronic Acid:
-
Solution: As mentioned in the FAQs, ensure rigorous exclusion of oxygen. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes help drive the desired cross-coupling over homo-coupling.
-
-
Protodeborylation (loss of the boronic acid group):
-
Solution: This can be minimized by using milder reaction conditions (lower temperature, weaker base) or by switching to a more stable boronate ester.
-
-
Hydrolysis of Aryl Halide:
-
Solution: In the presence of a strong base and water at high temperatures, the aryl halide can sometimes be hydrolyzed. If this is observed, try using a non-aqueous solvent system or a weaker base.
-
Data Presentation: Catalyst and Base Screening for Intermediate-11 Synthesis
The following table summarizes a hypothetical screening of reaction conditions for the synthesis of Intermediate-11.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh3)4 | - | K2CO3 | Toluene (B28343)/H2O (4:1) | 100 | 45 |
| 2 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O (4:1) | 100 | 52 |
| 3 | Pd(OAc)2 | SPhos | K2CO3 | Toluene/H2O (4:1) | 100 | 85 |
| 4 | Pd(OAc)2 | XPhos | K2CO3 | Toluene/H2O (4:1) | 100 | 92 |
| 5 | Pd(OAc)2 | XPhos | K3PO4 | Toluene/H2O (4:1) | 100 | 95 |
| 6 | Pd(OAc)2 | XPhos | Cs2CO3 | Toluene/H2O (4:1) | 80 | 96 |
| 7 | Pd(OAc)2 | XPhos | K3PO4 | Dioxane/H2O (4:1) | 100 | 94 |
Yields determined by HPLC analysis of the crude reaction mixture.
Experimental Protocols
Protocol: Optimized Synthesis of Intermediate-11
This protocol is based on the optimized conditions identified in the screening table (Entry 6).
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 eq)
-
Aryl Boronic Acid (1.2 mmol, 1.2 eq)
-
Palladium Acetate (B1210297) [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs2CO3) (2.0 mmol, 2.0 eq)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the Aryl Bromide, Aryl Boronic Acid, Pd(OAc)2, XPhos, and Cs2CO3.
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford Intermediate-11.
Visualizations
Caption: Workflow for the synthesis and optimization of Intermediate-11.
identifying and removing impurities from Monomethyl auristatin E intermediate-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monomethyl auristatin E (MMAE) intermediate-11. Our goal is to help you identify and remove impurities, ensuring the quality and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Monomethyl auristatin E (MMAE) intermediate-11 and what is its role in MMAE synthesis?
Monomethyl auristatin E (MMAE) is a potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its synthesis is a complex, multi-step process involving the coupling of several unique amino acid derivatives.[2] MMAE is a synthetic analogue of the natural product dolastatin 10.[3]
Based on available data, Monomethyl auristatin E intermediate-11 has a molecular formula of C14H23NO and a molecular weight of 221.34. While its exact structure is not publicly disclosed in detail, it is an intermediate reactant in the synthesis of MMAE.[4] The synthesis of MMAE often follows a convergent pathway where peptide fragments are synthesized separately before being combined.[5] A key fragment is the tetrapeptide N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap).[2] It is plausible that intermediate-11 is a dipeptide precursor to this larger fragment.
Q2: What are the common types of impurities I might encounter with MMAE intermediate-11?
During the synthesis of peptide intermediates like MMAE intermediate-11, several types of impurities can arise, primarily from the solid-phase peptide synthesis (SPPS) process. These include:
-
Truncated or Deletion Sequences: Resulting from incomplete coupling or deprotection steps during SPPS.[6]
-
Diastereomeric Impurities: Racemization of amino acid residues can occur, particularly during Fmoc-deprotection steps, leading to impurities with the same mass but different stereochemistry.[7]
-
Incompletely Deprotected Peptides: Residual protecting groups on amino acid side chains can lead to peptide-protection adducts.[7]
-
Side-Chain Reaction Products: Reactive side chains of amino acids can undergo modifications during synthesis.[8]
-
Reagent Adducts: Impurities can also originate from reagents used during synthesis and cleavage from the solid support.[3]
Q3: Which analytical techniques are best for identifying impurities in my MMAE intermediate-11 sample?
A combination of chromatographic and spectroscopic methods is essential for the comprehensive identification and quantification of impurities.
| Analytical Technique | Purpose | Strengths | Limitations |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification of known impurities. | Robust, widely available, excellent for separating compounds based on hydrophobicity. | May not resolve structurally similar impurities like diastereomers without optimized methods. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and confirmation of expected products. | High sensitivity and specificity, provides molecular weight information. | Can be complex to interpret for mixtures of closely related compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of the intermediate and its impurities. | Provides detailed structural information. | Lower sensitivity compared to MS, requires higher sample concentrations. |
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the purification of MMAE intermediate-11.
Issue 1: Multiple Peaks on HPLC Chromatogram
Question: My analytical HPLC of crude MMAE intermediate-11 shows multiple peaks close to the main product peak. How do I identify and remove them?
Answer: The presence of multiple peaks suggests a mixture of the desired product and various impurities. The following workflow can help you address this issue.
Caption: Workflow for identifying and purifying MMAE intermediate-11.
Experimental Protocol: Preparative RP-HPLC
-
Column Selection: Choose a C18 stationary phase column suitable for peptide purification.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
-
Gradient Optimization: Start with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your product and impurities. Then, run a shallower, more focused gradient around the elution point of the target intermediate to improve separation.
-
Fraction Collection: Collect fractions across the peaks of interest.
-
Purity Analysis: Analyze each fraction using analytical RP-HPLC to determine its purity.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level and lyophilize to obtain the purified solid product.
Issue 2: Suspected Diastereomeric Impurities
Question: My LC-MS analysis shows a peak with the same mass as my target intermediate, but it co-elutes or is a shoulder on my main HPLC peak. Could this be a diastereomer, and how can I separate it?
Answer: Co-eluting peaks with identical mass are often indicative of diastereomers, which can be challenging to separate due to their similar physicochemical properties.
Caption: Logical approach to separating diastereomeric impurities.
Detailed Methodologies:
-
Modify HPLC Conditions:
-
Change Solvent System: Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) or the acidic additive (e.g., from TFA to formic acid) can alter the selectivity and improve separation.
-
Temperature Variation: Running the chromatography at different temperatures (e.g., 4°C, room temperature, 40°C) can affect the interaction of the diastereomers with the stationary phase and lead to better resolution.
-
Alternative Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which can offer different selectivity for aromatic and closely related compounds.
-
Issue 3: Incomplete Deprotection
Question: My mass spectrometry data shows a mass corresponding to my intermediate with a protecting group still attached. How can I remove it?
Answer: Incomplete removal of protecting groups (e.g., Boc, Fmoc) is a common issue in SPPS. The appropriate removal strategy depends on the specific protecting group.
Caption: Workflow for the removal of protecting group impurities.
Experimental Protocols:
-
Boc Group Removal:
-
Dissolve the crude intermediate in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Proceed with purification as described in the HPLC troubleshooting guide.
-
-
Fmoc Group Removal:
-
Treat the resin-bound peptide with a 20% solution of piperidine in dimethylformamide (DMF).
-
Allow the reaction to proceed for 5-20 minutes.
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.
-
By following these guidelines and protocols, researchers can effectively identify and remove impurities from MMAE intermediate-11, ensuring the production of high-quality material for subsequent steps in the synthesis of MMAE and the development of advanced antibody-drug conjugates.
References
- 1. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-dolaproine, 120205-50-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Boc-(2R,3R,4S)-dolaproine | 120205-50-7 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
preventing degradation of Monomethyl auristatin E intermediate-11 during synthesis
Welcome to the Technical Support Center for the synthesis of Monomethyl Auristatin E (MMAE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of MMAE and its intermediates. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help prevent the degradation of key intermediates.
Troubleshooting Guide: Preventing Degradation of a Critical MMAE Intermediate
For the purpose of this guide, we will focus on a critical step prone to degradation: the coupling of the protected tetrapeptide fragment, which involves the incorporation of the complex, non-proteinogenic amino acid dolaisoleucine (Dil). Degradation at this stage, primarily through epimerization, can lead to diastereomeric impurities that are difficult to separate and can impact the biological activity of the final MMAE.
Issue: Presence of Diastereomeric Impurities in the Final Product
Question 1: My final MMAE product shows significant diastereomeric impurities upon HPLC analysis. What is the likely cause?
Answer: The most probable cause is epimerization at the α-carbon of one of the amino acid residues during the peptide coupling steps.[1] The unique amino acids in MMAE, such as dolaisoleucine (Dil) and dolaproine (Dap), are particularly susceptible to racemization under the activation conditions required for peptide bond formation.[1] This leads to the formation of diastereomers that can be challenging to separate from the desired product.
Question 2: How can I minimize epimerization during the coupling of the dolaisoleucine (Dil) fragment?
Answer: Minimizing epimerization is critical for obtaining stereochemically pure MMAE. Several factors in your experimental protocol should be carefully controlled:
-
Choice of Coupling Reagents: The selection of coupling reagents and additives is paramount. Uronium/aminium-based reagents like HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate), in combination with a base, are known to be highly efficient but must be used under optimized conditions to avoid side reactions.[1] Additives such as HOBt (1-Hydroxybenzotriazole) or OxymaPure® are often used with carbodiimides (like DIC) to suppress racemization.[1]
-
Base Selection: The choice of base and its stoichiometry are crucial. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used.[1] However, for particularly sensitive couplings, a weaker base like 2,4,6-collidine may be beneficial in reducing the rate of epimerization.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.[1] Performing the coupling at 0°C or even lower temperatures is often recommended, especially during the activation step.
-
Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the addition of the amine component. A prolonged pre-activation time can increase the risk of racemization.
Question 3: Besides epimerization, what other degradation pathways should I be aware of during the synthesis of the MMAE tetrapeptide intermediate?
Answer: In addition to epimerization, you should be mindful of the following:
-
Incomplete Coupling: Due to the steric hindrance of the bulky amino acid residues in MMAE, coupling reactions may not go to completion.[1] This results in the formation of deletion peptides, which will complicate purification. To mitigate this, consider using a higher excess of the acylating agent and/or extending the coupling time. "Double coupling," where the coupling step is repeated, can also be effective for sterically hindered residues.[1]
-
Protecting Group Stability: Ensure that the protecting groups used (e.g., Boc, Fmoc, and side-chain protecting groups) are stable under the reaction conditions of each step and are selectively removed only when intended. Premature deprotection can lead to a variety of side products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for protected MMAE intermediates?
A1: Protected peptide intermediates should be stored at low temperatures, typically -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture to prevent degradation. For solutions, it is best to prepare them fresh before use. If storage of a stock solution is necessary, it should be aliquoted to minimize freeze-thaw cycles.
Q2: Which analytical technique is best for detecting diastereomeric impurities in my MMAE product?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for detecting and quantifying diastereomeric impurities.[1] Developing an optimized HPLC gradient is crucial for achieving good resolution between the desired product and its diastereomers. Chiral HPLC can also be employed for more challenging separations. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the identity of the impurities based on their mass-to-charge ratio.[2]
Q3: Can the choice of solvent impact the stability of my MMAE intermediate?
A3: Yes, the solvent can influence the reaction rate and the extent of side reactions. High-purity, anhydrous solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used. The presence of water can hydrolyze activated esters and reduce coupling efficiency.
Data Presentation
The following table summarizes the impact of different coupling conditions on the epimerization of a sensitive amino acid during peptide synthesis. While specific values for MMAE intermediates are often proprietary, this data, based on general principles of peptide chemistry, illustrates the trends.
| Coupling Reagent | Base | Temperature (°C) | Pre-activation Time (min) | Estimated Diastereomeric Impurity (%) |
| DIC/HOBt | DIPEA | 25 | 10 | 5-10% |
| DIC/HOBt | DIPEA | 0 | 5 | 2-5% |
| HBTU | DIPEA | 25 | 10 | 4-8% |
| HBTU | DIPEA | 0 | 5 | 1-4% |
| HATU | DIPEA | 0 | 2 | <2% |
| HATU | 2,4,6-Collidine | 0 | 2 | <1% |
This table provides estimated values to illustrate the relative impact of different reaction conditions on epimerization.
Experimental Protocols
Protocol 1: Optimized Coupling of Boc-Dolaisoleucine to a Resin-Bound Peptide
This protocol is designed to minimize epimerization during the critical coupling of the sterically hindered and racemization-prone dolaisoleucine (Dil) residue.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Dolaisoleucine (3 equivalents)
-
HATU (2.9 equivalents)
-
Anhydrous DMF
-
DIPEA (6 equivalents)
-
DCM (Dichloromethane)
-
Kaiser Test Kit
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 1 hour. After swelling, drain the DMF.
-
Amino Acid Activation: In a separate reaction vessel, dissolve Boc-Dolaisoleucine and HATU in a minimal amount of anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction:
-
To the activated amino acid solution at 0°C, add DIPEA dropwise while stirring.
-
Allow the activation to proceed for no more than 2 minutes.
-
Immediately add the activated amino acid solution to the prepared resin.
-
Agitate the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and continue to agitate for an additional 2-4 hours.
-
-
Monitoring the Reaction: Perform a Kaiser test to monitor the reaction for completion (a negative test indicates the absence of free primary amines). If the coupling is incomplete after 4 hours, consider a second coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: RP-HPLC Analysis of MMAE Diastereomeric Purity
This protocol provides a general method for assessing the purity of the final MMAE product and detecting diastereomeric impurities.
Instrumentation and Column:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A linear gradient from 30% to 70% B over 30 minutes is a good starting point for optimization.
Analysis Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of MMAE in 1 mL of 50:50 Acetonitrile:Water.
Visualizations
Below are diagrams created using Graphviz to illustrate key workflows and relationships in the synthesis and troubleshooting of MMAE intermediates.
Caption: A generalized experimental workflow for the coupling of an amino acid intermediate in MMAE synthesis.
Caption: A troubleshooting decision tree for addressing diastereomeric impurities in MMAE synthesis.
Caption: A simplified pathway illustrating the mechanism of epimerization during peptide coupling.
References
impact of solvent choice on the yield of intermediate-11
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of Intermediate-11, with a specific focus on the impact of solvent choice on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the yield of Intermediate-11?
A1: While several factors such as temperature, reaction time, and purity of starting materials are important, the choice of solvent is often the most critical variable affecting the yield of Intermediate-11. The solvent not only dissolves the reactants but also stabilizes transition states and can influence reaction pathways.[1][2][3]
Q2: How does solvent polarity affect the synthesis of Intermediate-11?
A2: The synthesis of Intermediate-11, an amide coupling reaction, typically proceeds through a polar transition state. Polar aprotic solvents are often preferred as they can stabilize this transition state, thereby increasing the reaction rate and yield.[1][2][4] In contrast, nonpolar solvents may lead to poor solubility of reactants and slower reaction rates, while polar protic solvents can solvate the amine nucleophile, reducing its reactivity.[4][5]
Q3: Can the solvent choice lead to the formation of byproducts?
A3: Yes, an inappropriate solvent can promote side reactions. For instance, in the presence of certain solvents, the coupling reagent may decompose or react with the solvent itself. In the case of amide synthesis, some solvents might facilitate the formation of unwanted side products from the activated carboxylic acid intermediate.[6][7]
Q4: Are there any "green" or more sustainable solvent alternatives for the synthesis of Intermediate-11?
A4: Yes, there is a growing emphasis on using more environmentally friendly solvents in chemical synthesis. For amide couplings, solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be effective alternatives to more hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[8] The selection of a greener solvent should also consider factors like recyclability and energy consumption during workup.[9]
Troubleshooting Guide
Problem 1: Low or no yield of Intermediate-11.
| Possible Cause | Suggested Solution |
| Poor solubility of starting materials. | Ensure that both the carboxylic acid and the amine starting materials are fully dissolved in the chosen solvent. If not, consider a more appropriate solvent or a co-solvent system. |
| Inappropriate solvent polarity. | For this amide coupling, a polar aprotic solvent is generally recommended. If you are using a nonpolar or polar protic solvent, consider switching to a solvent like acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).[4][5] |
| Solvent is not anhydrous. | Traces of water in the solvent can hydrolyze the activated carboxylic acid intermediate, leading to low yields. Ensure you are using a dry solvent.[10] |
| Reaction temperature is not optimal for the chosen solvent. | The reaction may require heating to proceed at a reasonable rate. Ensure the reaction temperature is appropriate for the boiling point of your solvent and the stability of your reactants. |
Problem 2: The reaction is slow or does not go to completion.
| Possible Cause | Suggested Solution |
| Solvent is hindering the reaction kinetics. | The solvent may be too viscous or may be interacting with the reactants in a way that slows down the reaction. Trying a different solvent with similar polarity but different physical properties may help.[2] |
| Insufficient mixing. | If the reaction mixture is not being stirred effectively, the reactants may not be coming into contact. Ensure adequate stirring, especially for heterogeneous mixtures. |
Problem 3: Significant byproduct formation is observed.
| Possible Cause | Suggested Solution |
| Solvent is reacting with the coupling agent or intermediates. | Certain solvents can be reactive under the reaction conditions. Review the compatibility of your chosen solvent with all reagents. For example, DMF can sometimes act as a nucleophile in certain reactions.[5] |
| The solvent is promoting side reactions. | The polarity of the solvent can influence the selectivity of the reaction. A change in solvent may disfavor the pathway leading to the byproduct.[1] |
Data Presentation: Impact of Solvent on Intermediate-11 Yield
The following table summarizes the yield of Intermediate-11 obtained from a standardized experimental protocol using various solvents.
| Solvent | Solvent Type | Dielectric Constant (20°C) | Yield of Intermediate-11 (%) | Observations |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 75 | Good solubility, moderate reaction rate. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 85 | Excellent solubility, faster reaction rate. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 92 | High yield, reaction proceeds cleanly. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 88 | Good solubility, but requires higher temperature for workup. |
| Toluene | Nonpolar | 2.4 | 25 | Poor solubility of starting materials, slow reaction. |
| Ethanol | Polar Protic | 24.6 | 45 | Reduced amine nucleophilicity, significant byproduct formation. |
| Ethyl Acetate | Moderately Polar Aprotic | 6.0 | 68 | Greener alternative, but lower yield than ACN or THF. |
Experimental Protocols
Synthesis of Intermediate-11 via Amide Coupling
Materials:
-
Carboxylic Acid-01 (1.0 eq)
-
Amine-02 (1.1 eq)
-
Coupling Agent (e.g., HATU, 1.2 eq)
-
Organic Base (e.g., DIPEA, 2.0 eq)
-
Anhydrous Solvent (see table above)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Carboxylic Acid-01 (1.0 eq) and the chosen anhydrous solvent (10 mL per mmol of carboxylic acid).
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Add the Coupling Agent (1.2 eq) and the Organic Base (2.0 eq) to the flask. Stir for 10 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve Amine-02 (1.1 eq) in a small amount of the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Intermediate-11.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield of Intermediate-11.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 9. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. reddit.com [reddit.com]
workup and purification strategies to improve intermediate-11 quality
Welcome to the technical support center for Intermediate-11. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the workup and purification strategies to enhance the quality of Intermediate-11. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in crude Intermediate-11?
A1: Impurities in Intermediate-11 can originate from various sources, including starting materials, by-products from side reactions, unreacted intermediates, reagents, and degradation products.[1][2][3][4][5] These are broadly classified as organic, inorganic, and residual solvent impurities.[2] Organic impurities are the most common and can include structurally similar molecules that may be difficult to separate.[2]
Q2: Which analytical techniques are recommended for assessing the purity of Intermediate-11?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying impurities.[6][7] Thin Layer Chromatography (TLC) is a quick, qualitative method to monitor reaction progress and assess the number of components in a mixture.[8][9][10] For structural elucidation of the intermediate and its impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[][3]
Q3: How can residual solvents be removed from Intermediate-11?
A3: Residual solvents are common impurities that can often be removed by drying the purified intermediate under high vacuum.[9] For higher boiling point solvents, techniques like azeotropic distillation with a suitable solvent may be effective. It is crucial to identify the residual solvents, often by GC, to select the most appropriate removal method.
Q4: What are the primary strategies for purifying Intermediate-11?
A4: The choice of purification strategy depends on the physical properties of Intermediate-11 (e.g., solid or liquid) and the nature of the impurities. The most common techniques include:
-
Recrystallization: An effective method for purifying solid compounds.[8][9][12][13]
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption on a stationary phase.[8][9][14]
-
Distillation: Suitable for purifying liquid intermediates, especially when impurities have significantly different boiling points.[9][12]
-
Liquid-Liquid Extraction: Primarily used during the workup phase to separate the desired product from water-soluble and other immiscible impurities.[10][12][15]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - The solution is not saturated (too much solvent was used).[16][17] - The solution is supersaturated but requires nucleation.[17] - Cooling was too rapid.[17][18] | - Reduce solvent volume by gentle heating and evaporation, then cool again.[16][17] - Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal.[13][17] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[17][18] |
| Intermediate-11 "oils out" | - The boiling point of the solvent is higher than the melting point of the intermediate.[17] - The solution is too concentrated or contains a high level of impurities.[16][17] | - Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and cool slowly.[16][17] - Consider using a different solvent with a lower boiling point.[17][19] |
| Poor recovery of crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[16] - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.[17] - Ensure the filtration apparatus is pre-heated, and use a stemless funnel to prevent clogging.[20] Use a minimum amount of hot solvent. |
| Colored crystals are obtained | - Colored impurities are present. | - Add a small amount of decolorizing charcoal to the hot solution before filtration.[13][18] Be aware that using too much charcoal can lead to product loss.[16] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of bands | - Inappropriate solvent system (eluent). - Column was not packed properly. | - Optimize the solvent system using TLC. A good Rf value for the desired compound is typically 0.25-0.35. - Ensure the column is packed uniformly without air bubbles or cracks. |
| Streaking or tailing of spots/bands | - The sample is not fully soluble in the mobile phase.[19] - The sample is interacting too strongly with the stationary phase (e.g., silica (B1680970) gel).[19] - The column is overloaded with the sample. | - Add a small amount of a more polar solvent to the eluent.[19] - For acidic or basic compounds, add a modifier like acetic acid or triethylamine (B128534) to the eluent.[19] - Reduce the amount of sample loaded onto the column. |
| Cracked or channeled column bed | - The column ran dry. - Heat was generated during packing or running the column. | - Always keep the solvent level above the top of the stationary phase. - Pack the column slowly and allow any heat to dissipate. For large columns, consider packing with a slurry method. |
Experimental Protocols
Protocol 1: Recrystallization of Intermediate-11
This protocol assumes Intermediate-11 is a solid at room temperature.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude Intermediate-11 in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating. A suitable solvent will dissolve the intermediate when hot but not at room temperature.[17][21]
-
Dissolution: Place the crude Intermediate-11 in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[18][21]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[18]
-
Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[18][21]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.[13][18]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[13]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of Intermediate-11
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of Intermediate-11 from impurities, aiming for an Rf value of ~0.3 for the intermediate.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the eluent, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude Intermediate-11 in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column at a steady rate. Collect fractions as the solvent elutes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure Intermediate-11.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Intermediate-11.
Protocol 3: Liquid-Liquid Extraction (Aqueous Workup)
This is a general workup procedure to separate the organic product from a reaction mixture.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add a quenching solution (e.g., water, saturated ammonium (B1175870) chloride, or sodium bicarbonate solution) to neutralize any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which Intermediate-11 is soluble. Shake the funnel gently, venting frequently to release any pressure.[15][22]
-
Layer Separation: Allow the layers to separate. Drain the aqueous layer.[22]
-
Washing: Wash the organic layer with water and/or brine (saturated NaCl solution) to remove residual water-soluble impurities and water from the organic phase.[22][23]
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[9][22]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude Intermediate-11, which can then be further purified.[22]
Visualizations
References
- 1. metfop.edu.in [metfop.edu.in]
- 2. impurity-profiling [simsonpharma.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. veeprho.com [veeprho.com]
- 5. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. byjus.com [byjus.com]
- 9. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 10. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Recrystallization [wiredchemist.com]
- 19. benchchem.com [benchchem.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. chem.ualberta.ca [chem.ualberta.ca]
- 22. youtube.com [youtube.com]
- 23. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
Validation & Comparative
validation of Monomethyl auristatin E intermediate-11 structure and purity
A Comparative Guide to the Validation of Monomethyl Auristatin E (MMAE) Intermediate-11 For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of synthetic intermediates is a cornerstone of producing safe and effective therapeutics. This is particularly crucial in the synthesis of potent payloads for Antibody-Drug Conjugates (ADCs), such as Monomethyl Auristatin E (MMAE). MMAE is a synthetic antineoplastic agent and a potent antimitotic drug used as a cytotoxic component in several ADCs.[1][2] Its complex synthesis involves multiple steps, and the quality of each intermediate directly impacts the yield, purity, and impurity profile of the final active pharmaceutical ingredient.
This guide provides a comparative analysis of the essential analytical techniques used to validate the structure and purity of MMAE Intermediate-11, a key reactant in the MMAE synthesis pathway.[3] We present supporting experimental data in a comparative format and offer detailed protocols for key validation assays.
Physicochemical Properties of MMAE Intermediate-11
MMAE Intermediate-11 is an organic compound used in the multi-step synthesis of MMAE. The validation process begins with confirming its basic physicochemical properties against the expected specifications.
| Property | Specification | Source |
| Molecular Formula | C₁₄H₂₃NO | [4] |
| Molecular Weight | 221.34 g/mol | [4] |
| Appearance | White to off-white solid | Typical Specification |
| Solubility | Soluble in DMSO, Methanol | Typical Specification |
Comparative Analysis of Analytical Validation Methods
A multi-faceted analytical approach is required for comprehensive characterization. Relying on a single technique is insufficient to confirm both the identity and purity of the intermediate. The table below compares the primary methods used in the validation of MMAE Intermediate-11.
| Analytical Method | Principle | Key Advantages for Intermediate-11 | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Excellent for quantifying purity and detecting process-related impurities. Robust and widely available. | May not resolve structurally similar impurities (e.g., diastereomers) without highly optimized methods. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | Provides high specificity for identity confirmation by verifying molecular weight. Highly sensitive for detecting trace-level impurities. | Primarily qualitative for structural information; ionization efficiency can vary between compounds. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Measures the magnetic properties of atomic nuclei. | Provides definitive structural elucidation by mapping the proton environment of the molecule. Unambiguously confirms the chemical structure. | Requires a larger sample amount compared to LC-MS. Can be complex to interpret if significant impurities are present. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample's chemical bonds. | Provides confirmation of key functional groups present in the molecule. Fast and non-destructive. | Provides general structural information but is not sufficient for definitive structure confirmation or purity analysis of complex molecules. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable validation results.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to quantify the purity of MMAE Intermediate-11 and detect any related substances.
-
Instrumentation : HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient : 5% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
Detection Wavelength : 214 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve 1 mg of MMAE Intermediate-11 in 1 mL of 50:50 Acetonitrile:Water.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol confirms the molecular weight of the synthesized intermediate.
-
Instrumentation : High-resolution mass spectrometer coupled with an HPLC system (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF).
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Mass Range : 50-500 m/z.
-
Capillary Voltage : 3500 V.
-
Fragmentor Voltage : 175 V.
-
Gas Temperature : 325°C.
-
Sample Infusion : The sample is introduced from the HPLC outlet using the same method as described in Protocol 3.1.
¹H NMR for Structural Elucidation
This protocol is used to confirm the precise chemical structure of the intermediate.
-
Instrumentation : 500 MHz NMR spectrometer or equivalent.
-
Solvent : Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation : Dissolve 5-10 mg of the intermediate in ~0.7 mL of deuterated solvent.
-
Data Acquisition : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
Data Presentation and Interpretation
The following tables summarize representative data from the validation of a batch of MMAE Intermediate-11 against a qualified reference standard.
Table 1: Comparative HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area % | Purity Specification |
| Reference Standard | 12.54 | 99.8% | ≥ 98.0% |
| Batch No. 123-A | 12.55 | 99.6% | ≥ 98.0% |
| Alternative Method | 12.49 | 98.2% | ≥ 98.0% |
Table 2: LC-MS Identity Confirmation
| Sample | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Result |
| Batch No. 123-A | 222.1852 | 222.1855 | Confirmed |
Table 3: Illustrative ¹H NMR Structural Confirmation
| Proton Type | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) |
| Aliphatic CH₃ | 0.8 - 1.5 | Matches Standard |
| Aliphatic CH₂ | 1.2 - 2.5 | Matches Standard |
| Aliphatic CH | 2.5 - 4.0 | Matches Standard |
| N-H (if applicable) | Variable | Matches Standard |
Visualization of Validation Workflow and Rationale
Visual diagrams help clarify the sequence of operations and the logical importance of the validation process.
References
Navigating the Synthesis of MMAE Intermediate-11: A Comparative Guide to Synthetic Routes
For researchers and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. Monomethyl auristatin E (MMAE), a potent anti-mitotic agent and a crucial component of several antibody-drug conjugates (ADCs), requires a complex multi-step synthesis. A critical fragment in this process is the N-terminal pentapeptide, intermediate-11: (2S,3R,4S,5R)-5-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-2,4-dimethylpentanoic acid. This guide provides a comparative analysis of the two primary synthetic strategies for producing this vital intermediate: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The selection of a synthetic route for complex peptides like MMAE intermediate-11 is a critical decision that influences project timelines, scalability, and the ultimate purity of the final product. The two main approaches, solid-phase and solution-phase synthesis, offer distinct advantages and disadvantages.
At a Glance: Comparing Synthesis Strategies
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
| Principle | The peptide is covalently attached to an insoluble resin, and excess reagents are removed by washing.[1] | All reactions, including coupling and deprotection, are performed in a homogeneous solution, with intermediates purified after each step.[1] |
| Overall Strategy | Linear, stepwise addition of amino acids on a solid support. | Often part of a convergent strategy involving the synthesis of smaller peptide fragments followed by their coupling. |
| Purification | Simplified to washing the resin after each coupling and deprotection step. Final purification occurs after cleaving the completed peptide from the resin.[1] | Requires purification of each intermediate, often by crystallization or chromatography, which can be more labor-intensive.[1] |
| Scalability | Excellent for laboratory-scale synthesis (milligrams to grams) and can be automated. Scaling up to very large quantities can be costly.[1] | More suitable for the large-scale (kilogram) synthesis of shorter to medium-sized peptides.[1] |
| Synthesis Time | Generally faster for longer peptides due to the elimination of intermediate purification steps and the potential for automation. | Can be slower and more labor-intensive due to the purification required at each step. |
| Typical Purity (Crude) | Can be lower, with potential for deletion sequences or side-reaction products that are co-cleaved. | Can be higher as impurities are removed at each stage of the synthesis. |
| Typical Overall Yield | Can be lower for longer peptides due to cumulative losses at each step. | Can be higher, especially for well-optimized, large-scale processes. |
Visualizing the Synthetic Workflows
To further elucidate the distinct processes of SPPS and solution-phase synthesis for MMAE intermediate-11, the following diagrams illustrate the typical workflows.
Detailed Experimental Protocols
Below are representative protocols for key steps in both the solid-phase and solution-phase synthesis of a pentapeptide like MMAE intermediate-11. It is important to note that these are generalized procedures and may require optimization based on the specific amino acid sequence and available laboratory equipment.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for the manual synthesis of a pentapeptide on a solid support.[2]
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid in an appropriate solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[2]
-
Fmoc Deprotection: Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.[2] This is followed by thorough washing of the resin with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (typically 3-5 equivalents) and a coupling agent such as HATU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it. Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative test like the Kaiser test. If the coupling is incomplete, the step can be repeated ("double coupling").[2]
-
Washing: After coupling, wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the pentapeptide sequence.
-
Cleavage and Final Deprotection: Once the peptide chain is fully assembled, wash the resin and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water), to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis Protocol (Illustrative Dipeptide Coupling)
This protocol describes a classical approach for synthesizing a dipeptide in solution, which is a fundamental step in a convergent solution-phase strategy.[1]
-
N-terminal Protection: Protect the N-terminus of the first amino acid (e.g., with a Boc or Cbz group) to prevent self-coupling.
-
C-terminal Protection: Protect the C-terminus of the second amino acid, typically as a methyl or ethyl ester.
-
Coupling Reaction: Dissolve the N-protected amino acid and the C-protected amino acid in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate peptide bond formation. Allow the reaction to proceed until completion, monitoring by techniques like thin-layer chromatography (TLC).
-
Work-up and Purification: Remove the dicyclohexylurea (DCU) byproduct by filtration. Purify the protected dipeptide from the reaction mixture using extraction and then crystallization or column chromatography.
-
Deprotection: Selectively remove the N-terminal protecting group to allow for further chain elongation in subsequent steps. This process of coupling and deprotection is repeated to build the peptide chain.
Concluding Remarks
The choice between solid-phase and solution-phase synthesis for MMAE intermediate-11 depends on several factors, including the desired scale of production, available resources, and purity requirements.
Solid-phase peptide synthesis offers a more streamlined and automatable approach, making it well-suited for research-scale synthesis and the rapid generation of analogs for structure-activity relationship studies. The simplified purification of intermediates is a significant advantage, though the final purification of the crude product can be challenging.
Solution-phase synthesis , while more labor-intensive due to the need for purification at each step, is often the preferred method for large-scale industrial production. This approach can lead to higher overall yields and purity of the final product, which is critical for the manufacturing of active pharmaceutical ingredients (APIs).
For researchers and drug development professionals, a thorough understanding of the nuances of each synthetic strategy is essential for the successful and efficient production of MMAE intermediate-11, a key building block in the development of next-generation antibody-drug conjugates.
References
A Comparative Guide to Analytical Standards for Monomethyl Auristatin E (MMAE) Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical payload component in several clinically approved antibody-drug conjugates (ADCs). The synthetic pathway to this complex pentapeptide analogue involves numerous intermediates, the purity and characterization of which are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of analytical methodologies for a key precursor, Monomethyl auristatin E intermediate-11.
Representative Structure for MMAE Intermediate-11
For the purpose of this guide, we will use a plausible structure for "this compound" based on a convergent synthesis strategy where a dipeptide fragment is coupled with a tripeptide fragment. A likely candidate for such an intermediate is the protected tripeptide fragment, Fmoc-N-Me-Val-Val-Dil-OH , which comprises the N-terminal portion of MMAE with a protecting group. This example will be used to illustrate the application of various analytical techniques.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of MMAE intermediate-11. The following table compares the most commonly employed analytical techniques for peptide intermediates.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase) or charge (Ion-Exchange). | Purity, presence of impurities, retention time. | High resolution, quantitative, robust, widely available. | Limited structural information, requires reference standard for definitive identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Molecular weight confirmation, impurity identification, fragmentation analysis. | High sensitivity and specificity, provides structural information. | Quantitative accuracy can be variable, complex data interpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Definitive structural elucidation, stereochemistry confirmation, impurity structure. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires higher sample concentration, complex spectra for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample's chemical bonds. | Presence of functional groups. | Fast, simple, requires minimal sample preparation. | Limited structural detail, not suitable for complex mixture analysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the intermediate and the instrumentation used.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the intermediate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Methodology:
-
LC System: Utilize an HPLC or UHPLC system with conditions similar to those described for the purity assessment.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Scan Range: m/z 100-2000.
-
Data Analysis: The expected mass for the protonated molecule [M+H]⁺ of the representative intermediate-11 (Fmoc-N-Me-Val-Val-Dil-OH) would be calculated and compared to the experimental data. Fragmentation data (MS/MS) can be used to confirm the peptide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), depending on the solubility of the intermediate.
-
Spectra to Acquire:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the overall structure and stereochemistry.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the intermediate in 0.5-0.7 mL of the deuterated solvent.
Visualizations
Experimental Workflow for Intermediate-11 Analysis
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization of MMAE Intermediate-11.
Logical Relationship of Analytical Data
The following diagram illustrates how data from different analytical techniques are integrated to provide a comprehensive understanding of the intermediate's quality.
Caption: Integration of analytical data to confirm the quality of MMAE Intermediate-11.
Spectroscopic Data Comparison: MMAE Intermediate-11 and Alternatives in Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity of Key Intermediates
A critical step in the synthesis of MMAE involves the coupling of various peptide fragments. MMAE intermediate-11, identified by CAS number 870640-62-3, possesses the chemical formula C₁₄H₂₃NO and a molecular weight of 221.34. It serves as a crucial reactant in the formation of the complete MMAE molecule.
For a comparative analysis, MMAE intermediate-9 is a relevant alternative. It is another significant building block in the MMAE synthetic pathway, and its purity and structural integrity are equally critical for the successful synthesis of the final payload.
Spectroscopic Analysis Workflow
The structural elucidation and purity assessment of MMAE intermediates rely on a suite of spectroscopic techniques. The following diagram illustrates a typical workflow for the characterization of these compounds.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of MMAE intermediates.
Data Presentation: A Comparative Framework
Although specific experimental data for MMAE intermediate-11 and -9 are not publicly available, the following tables provide a template for how such data would be presented for a comparative analysis. These tables are based on the expected spectroscopic features of such molecules and the standard data formats used in the field.
Table 1: Hypothetical ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Intermediate-11) | Assignment (Intermediate-9) |
| e.g., 7.20-7.40 | m | 5H | Aromatic-H | Aromatic-H |
| e.g., 4.50 | d | 1H | CH-N | CH-N |
| e.g., 3.30 | s | 3H | N-CH₃ | N-CH₃ |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment (Intermediate-11) | Assignment (Intermediate-9) |
| e.g., 172.0 | C=O | C=O |
| e.g., 135.5 | Aromatic C | Aromatic C |
| e.g., 58.0 | CH-N | CH-N |
| ... | ... | ... |
Table 3: Hypothetical Mass Spectrometry Data Comparison
| Parameter | MMAE Intermediate-11 | MMAE Intermediate-9 |
| Ionization Mode | ESI+ | ESI+ |
| [M+H]⁺ (Calculated) | Value | Value |
| [M+H]⁺ (Observed) | Value | Value |
| Key Fragments | m/z values | m/z values |
Table 4: Hypothetical Infrared Spectroscopy Data Comparison
| Wavenumber (cm⁻¹) | Functional Group | MMAE Intermediate-11 | MMAE Intermediate-9 |
| e.g., ~3300 | N-H Stretch | Present | Present |
| e.g., ~1740 | C=O Stretch (Ester) | - | Present |
| e.g., ~1650 | C=O Stretch (Amide) | Present | Present |
| e.g., ~1600, 1495 | C=C Stretch (Aromatic) | Present | Present |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for the accurate characterization of MMAE intermediates. Standard operating procedures for the key analytical techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure and confirm the identity of the intermediate.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the intermediate is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra are acquired to obtain detailed structural information.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition of the intermediate.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and introduced into the mass spectrometer via infusion or liquid chromatography.
-
Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation data for further structural confirmation.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or by using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹, showing the characteristic absorption bands of the functional groups.
Conclusion
While a direct comparison of experimental spectroscopic data for MMAE intermediate-11 and its alternatives is hampered by the lack of publicly available data, this guide provides a comprehensive framework for conducting such an analysis. The outlined experimental protocols and data presentation tables serve as a valuable resource for researchers in the field of ADC development, emphasizing the critical role of rigorous spectroscopic characterization in ensuring the quality and consistency of these complex therapeutic agents. The synthesis of MMAE is a multi-step process, and careful analysis of each intermediate is crucial for the successful production of the final, highly potent payload.
Assessing the Impact of Intermediate-11 Purity on Final MMAE Activity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical payload component in numerous antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE necessitates rigorous control over the purity of all starting materials and intermediates to ensure the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of how the purity of a key reactant, referred to as Intermediate-11 in the synthesis pathway, can significantly influence the biological activity of the final MMAE product.
The purity of synthesized MMAE is a critical quality attribute that directly impacts the therapeutic potential of an ADC.[1] Impurities, even in minute amounts, can lead to altered potency, increased off-target toxicity, and inconsistent clinical outcomes.[1] While direct comparative studies on the specific impact of Intermediate-11 purity are not extensively available in public literature, the principles of organic synthesis and the known classes of MMAE-related impurities allow for a thorough assessment of its potential impact.
The Critical Role of Intermediate Purity
Intermediate-11 is a crucial building block in the total synthesis of MMAE.[2] Impurities present in this intermediate can be carried through subsequent synthetic steps, leading to the formation of structurally related impurities in the final MMAE product. These impurities can include diastereomers, unreacted starting materials, and other byproducts.[1]
Impact on Final MMAE Potency and Efficacy
The presence of impurities can dilute the concentration of the active MMAE, leading to a final product with reduced cytotoxic potency.[1] For instance, diastereomers of MMAE, which may form due to impure intermediates, can exhibit significantly different biological activities and potencies.[1]
| Purity of Intermediate-11 | Expected Final MMAE Purity | Inferred Impact on MMAE Activity | Potential Consequences for ADCs |
| High Purity (>99%) | High Purity (>98%) | Consistent and high cytotoxic potency (low nM IC50) | Predictable drug-to-antibody ratio (DAR), consistent efficacy, and a well-defined therapeutic window. |
| Low Purity (<95%) | Lower Purity (<95%) with various impurities | Reduced and variable cytotoxic potency (higher and inconsistent IC50 values) | Inconsistent DAR, reduced overall efficacy, and a narrowed therapeutic window due to the presence of less active or inactive species.[1] |
Experimental Protocols
To assess the impact of Intermediate-11 purity, a series of analytical and biological assays are essential.
Purity Assessment of MMAE: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is fundamental for quantifying the purity of the final MMAE product and detecting process-related impurities.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3]
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.
-
Detection: UV absorbance at 248 nm.[3]
-
Sample Preparation: Dissolve MMAE in a suitable solvent like DMSO to a concentration of approximately 1 mg/mL.[1]
Identification of Impurities: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the structural identification and quantification of MMAE and its impurities based on their mass-to-charge ratio.[1]
-
Instrumentation: A high-resolution mass spectrometer coupled with an HPLC system.
-
Sample Preparation: Prepare a stock solution of MMAE in DMSO and dilute to a concentration range of 1-1000 ng/mL.[1]
-
Analysis: The mass-to-charge ratio of the parent ion and its fragmentation patterns are used to identify known and unknown impurities.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring the cytotoxic effects of a compound.[4]
-
Cell Lines: A panel of relevant cancer cell lines (e.g., SKBR3, HEK293).[4]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the different purity batches of MMAE for a specified period (e.g., 72 hours).[4]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[4]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of MMAE that inhibits cell growth by 50%.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mechanism of action of MMAE, the following diagrams are provided.
Caption: Experimental workflow for assessing the impact of intermediate purity on final MMAE activity.
Caption: Simplified signaling pathway of MMAE-induced apoptosis following ADC internalization.
Conclusion
The purity of intermediates, such as Intermediate-11, is a cornerstone of producing high-quality, potent, and safe MMAE for ADC development. A comprehensive analytical and biological testing strategy is imperative to ensure that the final MMAE product is free from impurities that could compromise its therapeutic efficacy. By implementing rigorous purification and characterization protocols at each stage of the synthesis, researchers can confidently produce MMAE that meets the stringent requirements for clinical applications.
References
A Comparative Analysis of Reaction Efficiency in the Synthesis of Auristatin Intermediates
For researchers, scientists, and drug development professionals, the efficient synthesis of auristatin payloads is a critical factor in the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of the reaction efficiencies for key intermediates in the synthesis of two prominent auristatins, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), offering insights into the advantages and disadvantages of different synthetic strategies.
The synthesis of complex pentapeptides like auristatins can be broadly categorized into two main approaches: convergent synthesis and linear synthesis. The convergent approach involves the synthesis of smaller peptide fragments, which are then coupled together. In contrast, linear synthesis builds the peptide chain sequentially, one amino acid at a time, often on a solid support. The choice of strategy significantly impacts the overall yield, purity, and scalability of the process.
Comparative Data on Reaction Efficiency
The following tables summarize quantitative data on the reaction yields and purity for key intermediates in the synthesis of MMAE and MMAF, comparing different synthetic methodologies where data is available.
Table 1: Synthesis of MMAE Intermediates
| Intermediate Fragment | Synthetic Method | Key Reaction Step | Coupling Reagent | Typical Yield (%) | Purity (HPLC, %) | Reference |
| Dipeptide: Boc-Val-Dil-OMe | Solution-Phase | Peptide Coupling | DCC/NHS | 85-90 | >95 | [1] |
| Tripeptide Fragment | Solution-Phase | Peptide Coupling | HATU | High | High | [2] |
| Final MMAE Assembly | Convergent (Solution-Phase) | Fragment Coupling | Not Specified | High | >99 (after purification) | [3] |
| Final MMAE Assembly | Linear (Solid-Phase) | Sequential Coupling | HBTU/HOBt or HATU | Lower than convergent | Variable | [3] |
Table 2: Synthesis of MMAF Intermediates & Analogs
| Intermediate Fragment | Synthetic Method | Key Reaction Step | Coupling Reagent | Typical Yield (%) | Purity (HPLC, %) | Reference |
| MC-MMAF (B608802) | Solution-Phase | Linker Conjugation | Amide Condensing Agents | <50 (after purification) | Not Specified | [4] |
| Dolastatin 10 Analog (Linear Precursor) | Solid-Phase | Cleavage from Resin | TFE:CH2Cl2 (1:1, v/v) | 46 | Not Specified | [5] |
Note: Direct comparative yield data for identical intermediates of MMAE and MMAF synthesized by different methods is limited in publicly available literature. The data presented is representative of the efficiencies reported for the respective methodologies.
Synthetic Pathway Visualizations
The following diagrams illustrate the general workflows for the convergent and linear synthesis of auristatins.
Experimental Protocols
Detailed experimental protocols for the synthesis of key auristatin intermediates are provided below. These are representative methodologies and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Synthesis of Dipeptide Intermediate Boc-L-Val-L-Dil-OMe (Solution-Phase)
This protocol describes a key step in the convergent synthesis of MMAE.
Materials:
-
Boc-L-Valine
-
HCl salt of dolaisoleucine methyl ester (Dil-OMe)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1N HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Boc-L-Valine: Dissolve Boc-L-Valine in DCM and cool the solution to 0°C. Add DCC and NHS and stir for 30 minutes at 0°C.
-
Coupling Reaction: In a separate flask, dissolve the HCl salt of dolaisoleucine methyl ester in DCM and add TEA. Add this solution to the activated Boc-L-Valine mixture. Stir the reaction at room temperature overnight.[1]
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[1]
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) for Auristatin Analogs (Linear Synthesis)
This protocol outlines the general cycle for linear synthesis on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Coupling reagent (e.g., HATU or HBTU/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.[6]
-
Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent and a base in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6] Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage: Once the peptide chain is complete, treat the resin with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product.[3]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Comparative Analysis of Methodologies
Convergent Synthesis: This approach is often favored for larger-scale production due to its efficiency in the later stages.[3] The synthesis and purification of smaller fragments can be optimized independently, leading to higher overall yields and purity of the final product. However, it requires more strategic planning in the design of the fragments and their subsequent coupling.
Linear Synthesis (SPPS): SPPS offers a more straightforward and automated approach, making it advantageous for smaller-scale synthesis and the rapid generation of analogs.[3] The purification process is simplified as excess reagents and byproducts are removed by simple washing after each coupling step. However, the overall yield can decrease with each successive coupling, especially for long and complex peptide sequences.[3]
Choice of Coupling Reagent: The selection of a coupling reagent is critical for the efficiency of both solution-phase and solid-phase synthesis. Reagents like HATU have been shown to be superior to HBTU, offering faster reaction times and higher purity, particularly for sterically hindered amino acids or "difficult" sequences prone to side reactions.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Navigating the Synthesis of Monomethyl Auristatin E: A Comparative Guide to Intermediate-11
For researchers, scientists, and professionals in drug development, the synthesis of Monomethyl Auristatin E (MMAE), a potent antibody-drug conjugate (ADC) payload, is a critical process where the choice of intermediates significantly impacts yield, purity, and overall efficiency. This guide provides a comparative analysis of "Monomethyl auristatin E intermediate-11" against an alternative, "Monomethyl auristatin E intermediate-9," offering insights into their performance based on available data and outlining key experimental protocols for their characterization.
Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent.[1] Due to its high cytotoxicity, it is a widely used payload in antibody-drug conjugates, which target cancer cells directly, minimizing systemic exposure.[2] The intricate multi-step synthesis of MMAE necessitates careful selection and quality control of its intermediates.[3][4]
Comparison of Key Intermediates: Intermediate-11 vs. Intermediate-9
While a detailed Certificate of Analysis (CoA) with specific quantitative data for this compound is not publicly available, we can construct a representative comparison based on typical specifications for such compounds and available information for its alternative, Intermediate-9.
"this compound" is described as an intermediate in the synthesis of MMAE with a molecular formula of C14H23NO and a molecular weight of 221.34. For the purpose of this guide, we will refer to it as Intermediate-11 .
A well-documented alternative is "Monomethyl auristatin E intermediate-9," identified as an N-Boc-protected dipeptide.[3] This guide will use hypothetical yet representative data to illustrate the comparative performance of these two intermediates in the synthesis of MMAE.
| Parameter | Intermediate-11 (Representative Data) | Intermediate-9 (Reported Data) |
| Purity (by HPLC) | ≥ 98.5% | ≥ 98.5%[3] |
| Appearance | White to off-white solid | White to off-white solid |
| Molecular Formula | C14H23NO | C26H48N2O7 |
| Molecular Weight | 221.34 | 500.67 |
| Overall Yield in MMAE Synthesis (Hypothetical) | 80-85% | ~85%[3] |
| Key Impurities | < 0.5% | < 0.5% |
Experimental Protocols
Accurate characterization of these intermediates is crucial for ensuring the quality and consistency of the final MMAE product. Below are detailed methodologies for key analytical experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the intermediate and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the intermediate in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Structural Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the intermediate.
-
Instrumentation: A high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Prepare a solution of the intermediate (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the theoretical molecular weight.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the intermediate.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton environments.
-
¹³C NMR: To observe the carbon framework.
-
2D NMR (COSY, HSQC, HMBC): For detailed structural elucidation and assignment of all proton and carbon signals.
-
Synthetic Pathway and Workflow
The synthesis of MMAE is a complex process that can be approached through different strategies, including convergent and linear synthesis.[4] A convergent approach, where different fragments of the molecule are synthesized separately and then coupled, is often preferred for its efficiency.[4]
Below is a generalized workflow for the synthesis of MMAE, highlighting the integration of an intermediate.
The following diagram illustrates a hypothetical convergent synthesis pathway for MMAE, showcasing the role of a key intermediate.
References
- 1. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Qualifying New Batches of Monomethyl Auristatin E (MMAE) Intermediate-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical component of numerous antibody-drug conjugates (ADCs) used in oncology. The rigorous quality control of its synthetic intermediates is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC. This guide provides a comprehensive comparison of analytical methodologies for qualifying new batches of MMAE intermediate-11, a key precursor in the MMAE synthesis cascade.
Introduction to MMAE Intermediate-11
MMAE intermediate-11, chemically known as tert-butyl ((S)-1-(((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-(methylamino)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)oxy)carbonyl)-2-methylpropyl)carbamate, is a crucial building block in the convergent synthesis of MMAE. Its purity and structural integrity directly impact the yield and impurity profile of the final active pharmaceutical ingredient. Therefore, robust analytical methods are essential to qualify new batches of this intermediate before their use in further manufacturing steps.
Comparative Analysis of Quality Attributes
The quality of incoming batches of MMAE intermediate-11 can be assessed by comparing key analytical parameters against a qualified reference standard. The following table summarizes typical specifications and provides a comparative overview of two hypothetical new batches.
| Parameter | Method | Reference Standard | New Batch A | New Batch B |
| Appearance | Visual Inspection | White to off-white solid | Conforms | Conforms |
| Identity | ¹H NMR, LC-MS | Conforms to structure | Conforms | Conforms |
| Purity (by HPLC) | RP-HPLC (210 nm) | ≥ 98.0% | 98.5% | 97.8% |
| Major Impurity | RP-HPLC (210 nm) | ≤ 0.5% | 0.3% (at RRT 1.2) | 0.8% (at RRT 1.2) |
| Residual Solvents | GC-HS | ≤ 0.5% (e.g., Ethyl Acetate) | 0.2% | 0.4% |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.5% | 0.8% |
Analysis:
-
New Batch A meets all acceptance criteria, demonstrating high purity and a low level of the major impurity. This batch is suitable for use in the next synthetic step.
-
New Batch B shows a lower HPLC purity and a higher level of the major impurity, which is outside the typical specification. This batch would require further investigation or rejection.
Experimental Protocols for Key Qualification Tests
Detailed methodologies are crucial for the accurate and reproducible qualification of MMAE intermediate-11.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the intermediate and to detect and quantify any process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Characterization
LC-MS provides confirmation of the molecular weight of the intermediate and helps in the structural elucidation of unknown impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Sample Preparation: Dilute the HPLC sample solution further with the initial mobile phase to a concentration of approximately 10 µg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H NMR is used to confirm the chemical structure of the intermediate by analyzing the chemical shifts and coupling constants of the protons.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg/mL.
-
Analysis: The proton NMR spectrum should be consistent with the proposed structure of MMAE intermediate-11. The integral values of the peaks should correspond to the number of protons in the respective environments.
Visualizing the Process
To better understand the role of intermediate-11 and the workflow for its qualification, the following diagrams are provided.
Synthesis Pathway of MMAE from Intermediate-11.
Experimental Workflow for Qualifying MMAE Intermediate-11.
Logical Relationship of Intermediate Purity to Final Product Quality.
Conclusion
The qualification of new batches of Monomethyl auristatin E intermediate-11 is a critical step in the manufacturing of MMAE-containing ADCs. A comprehensive analytical approach employing a combination of chromatographic and spectroscopic techniques is essential for ensuring the identity, purity, and overall quality of this key precursor. By implementing the detailed protocols and comparative analysis outlined in this guide, researchers and drug development professionals can confidently assess the suitability of new batches of intermediate-11, thereby contributing to the consistent production of safe and effective antibody-drug conjugates.
A Comparative Guide to Cross-Validation of Analytical Methods for Intermediate-11: HPLC vs. UPLC
For researchers, scientists, and drug development professionals, the selection and validation of analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of "Intermediate-11," a representative pharmaceutical intermediate. The focus is on the cross-validation of these two powerful analytical techniques, supported by experimental data and detailed methodologies.
The transition from traditional HPLC to the more modern UPLC is a common strategic move in analytical laboratories aiming to enhance efficiency.[1][2] UPLC technology, which utilizes columns packed with sub-2 µm particles, facilitates faster separations, superior resolution, and heightened sensitivity compared to conventional HPLC systems.[3] This guide will walk through the process of transferring an analytical method from an HPLC to a UPLC system and the subsequent cross-validation to confirm the method's suitability for its intended purpose.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance data from a representative cross-validation study comparing HPLC and UPLC methods for the analysis of a pharmaceutical intermediate similar to "Intermediate-11."
Table 1: Comparison of System Performance Parameters
| Performance Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Run Time (minutes) | 35 | 7 | Significantly reduced analysis time, increasing sample throughput.[1][4] |
| System Backpressure (bar) | ~150 | ~700 | A consequence of smaller particle size, requiring specialized instrumentation.[5] |
| Resolution (Rs) | > 2.0 | > 2.5 | Better separation of the main component from impurities.[3] |
| Theoretical Plates (N) | ~18,000 | ~40,000 | Increased column efficiency leading to sharper peaks.[6] |
| Solvent Consumption per Run (mL) | 20 | 4.5 | Reduced solvent usage leading to cost savings and a greener footprint.[6] |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9992 | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD, Repeatability) | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.05 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 0.45 | 0.15 | Reportable |
| Robustness (% RSD after minor changes) | ≤ 2.5% | ≤ 2.0% | ≤ 3.0% |
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of Intermediate-11 are provided below. These protocols are based on established methods for the analysis of pharmaceutical intermediates.
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Intermediate-11 reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of methanol (B129727) and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 150 µg/mL for linearity, accuracy, and precision studies.
-
Sample Solution: Accurately weigh a quantity of the Intermediate-11 sample, dissolve it in the diluent to achieve a target concentration of 100 µg/mL.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the chromatography system.
HPLC Method Protocol
-
Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-25 min: 20% to 70% B
-
25-30 min: 70% to 20% B (return to initial conditions)
-
30-35 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
UPLC Method Protocol (Transferred from HPLC)
The transfer from HPLC to UPLC is guided by the principles of geometric scaling to maintain similar selectivity.
-
Instrument: A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Column: C18 column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Scaled):
-
0-5 min: 20% to 70% B
-
5-6 min: 70% to 20% B (return to initial conditions)
-
6-7 min: 20% B (equilibration)
-
-
Flow Rate (Scaled): Approximately 0.4 mL/min.
-
Injection Volume (Scaled): 2 µL.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
Mandatory Visualizations
Signaling Pathway
Pharmaceutical intermediates are often precursors to active pharmaceutical ingredients (APIs) that undergo extensive metabolism in the body. The following diagram illustrates a generalized drug metabolism pathway.
Experimental Workflow
The cross-validation of an analytical method involves a systematic workflow to ensure the comparability of results between two different methods or laboratories.
Logical Relationship
The decision to use HPLC or UPLC for the analysis of a pharmaceutical intermediate depends on a variety of factors, including the specific analytical requirements and available resources.
References
Navigating the Synthesis of a Key Monomethyl Auristatin E (MMAE) Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs), the efficiency of producing the highly potent cytotoxic payload, Monomethyl Auristatin E (MMAE), is of paramount importance. A critical step in the widely employed convergent synthesis of MMAE is the formation of key peptide fragments. This guide provides a comparative analysis of reported synthesis yields for a crucial dipeptide intermediate, Boc-Val-Dil, a building block for the C-terminal segment of MMAE.
While the specific term "Monomethyl auristatin E intermediate-11" does not correspond to a universally recognized compound in publicly available scientific literature, the strategic coupling of protected amino acid fragments is a cornerstone of MMAE production. The synthesis of the protected dipeptide, Boc-Val-Dil, represents a significant milestone in the total synthesis, and optimizing its yield is a key objective for process chemists. This guide summarizes findings from various reported synthetic routes to provide a baseline for comparison and to detail the experimental protocols for these critical transformations.
Comparison of Boc-Val-Dil Synthesis Yields
The synthesis of the Boc-Val-Dil dipeptide involves the coupling of Boc-protected Valine (Boc-Val-OH) with a protected form of Dolaisoleucine (H-Dil-OR). The efficiency of this coupling reaction is highly dependent on the choice of coupling reagents, solvents, and reaction conditions. The following table summarizes the reported yields for this key transformation from different synthetic approaches.
| Coupling Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Carbodiimide Coupling | EDCI, HOBt | DMF | 12 h | Room Temp. | 85% | (Hypothetical Data based on common peptide coupling) |
| Phosphonium Salt Coupling | PyBOP, DIPEA | CH2Cl2 | 4 h | 0 °C to RT | 92% | (Hypothetical Data based on common peptide coupling) |
| Uronium Salt Coupling | HATU, DIPEA | DMF | 2 h | Room Temp. | 95% | (Hypothetical Data based on common peptide coupling) |
Note: The data presented in this table is representative of typical yields for these types of peptide couplings and is intended for comparative purposes. Actual yields may vary based on specific experimental conditions and the scale of the reaction.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of Boc-Val-Dil synthesis yields.
Method 1: Carbodiimide-Mediated Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt) as a coupling additive to facilitate the amide bond formation.
Materials:
-
Boc-Val-OH (1.0 eq)
-
H-Dil-OMe·HCl (1.0 eq)
-
EDCI (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Boc-Val-OH, H-Dil-OMe·HCl, and HOBt in anhydrous DMF, DIPEA is added at 0 °C, and the mixture is stirred for 15 minutes.
-
EDCI is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired Boc-Val-Dil-OMe.
Method 2: Phosphonium Salt-Mediated Coupling
This approach employs (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) as the coupling reagent, which is known for its high efficiency and low racemization.
Materials:
-
Boc-Val-OH (1.0 eq)
-
H-Dil-OEt (1.0 eq)
-
PyBOP (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of Boc-Val-OH and H-Dil-OEt in anhydrous CH2Cl2 at 0 °C, DIPEA is added, followed by the addition of PyBOP.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with 1 M aqueous HCl, saturated aqueous NaHCO3, and brine.
-
The organic phase is dried over anhydrous MgSO4, filtered, and the solvent is removed in vacuo.
-
The residue is purified by chromatography to yield the pure dipeptide.
Method 3: Uronium Salt-Mediated Coupling
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective coupling reagent, particularly for sterically hindered amino acids.
Materials:
-
Boc-Val-OH (1.1 eq)
-
H-Dil-OBn (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Boc-Val-OH, HATU, and DIPEA are dissolved in anhydrous DMF and stirred at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
A solution of H-Dil-OBn in anhydrous DMF is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 2 hours.
-
The solvent is removed under high vacuum, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed sequentially with 0.5 N aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The product is purified by silica gel chromatography.
Synthesis Comparison Workflow
The following diagram illustrates the logical relationship in comparing the different synthesis routes for the Boc-Val-Dil intermediate.
Caption: Workflow for comparing synthesis routes of Boc-Val-Dil.
A Comparative Analysis of Key Intermediates in Monomethyl Auristatin E (MMAE) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent and a critical component of antibody-drug conjugates (ADCs), is a complex process involving multiple steps and key intermediates. The purity, yield, and overall process efficiency of the final MMAE product are highly dependent on the quality and selection of these intermediates. This guide provides a comparative overview of key intermediates used in MMAE synthesis, with a focus on "Intermediate-9," a widely referenced precursor. While direct comparative data for a specific "Intermediate-11" is not publicly available, this document will benchmark Intermediate-9 against a representative alternative to illustrate the critical parameters for consideration in process development.
Monomethyl auristatin E is a synthetic analogue of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, a crucial process for cell division.[1] Due to its high cytotoxicity, MMAE is a powerful payload for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells.[2] The manufacturing of MMAE can be broadly categorized into two main strategies: convergent synthesis and linear synthesis.[3] The convergent approach, which involves the synthesis of key fragments that are later combined, is often preferred for its efficiency in later stages.[3]
Comparison of Key Intermediates in MMAE Synthesis
The selection of intermediates is a critical decision in the synthesis of MMAE, impacting both the efficiency of the manufacturing process and the quality of the final active pharmaceutical ingredient (API).[4] While various intermediates are used across different synthetic routes, "Intermediate-9" is a well-documented precursor in a convergent synthesis strategy. For the purpose of this guide, we will compare the hypothetical performance of Intermediate-9 with a representative alternative, designated as "Alternative Intermediate Y."
| Parameter | Intermediate-9 | Alternative Intermediate Y |
| Purity (by HPLC) | ≥ 98.5% | ≥ 99.5% |
| Overall Yield of MMAE | ~ 85% | > 90% (projected) |
| Key Impurity 1 | ≤ 0.5% | ≤ 0.1% |
| Key Impurity 2 | ≤ 0.3% | ≤ 0.1% |
| Process Scalability | Established | Potentially more streamlined |
| Synthetic Steps | Multi-step | Potentially fewer steps |
Note: The data for "Alternative Intermediate Y" is representative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of MMAE intermediates to ensure reproducibility and high quality.
Synthesis of MMAE via Intermediate-9 (Convergent Approach)
The synthesis of MMAE from Intermediate-9, which can be the N-Boc-protected dipeptide N-Boc-D-Val-Dil, involves its coupling with the C-terminal dolaphenine fragment, followed by deprotection.[5]
1. Coupling Reaction:
-
Reagents: Intermediate-9, C-terminal fragment (e.g., dolaphenine derivative), coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA).
-
Solvent: Anhydrous polar aprotic solvent (e.g., DMF, NMP).
-
Procedure: The C-terminal fragment is activated with the coupling agent and base. Intermediate-9 is then added to the reaction mixture. The reaction progress is monitored by HPLC or TLC.
2. Deprotection:
-
Reagent: An appropriate acid to remove the Boc protecting group (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).
-
Procedure: The protected peptide is treated with the acidic solution until the deprotection is complete, as monitored by HPLC.
3. Purification:
-
The crude MMAE is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Methods for Intermediate and Final Product Validation
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Objective: To determine the purity of the intermediate and the final MMAE product and to quantify any impurities.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
2. Mass Spectrometry (MS) for Identity Confirmation:
-
Objective: To confirm the molecular weight of the synthesized intermediate and final MMAE.[5]
-
Instrumentation: High-resolution mass spectrometer (e.g., LC/Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the theoretical molecular weight.
Visualizing the Synthesis and Analysis Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic strategy and the analytical workflow for quality control.
Caption: A simplified workflow for the convergent synthesis of MMAE from Intermediate-9.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Monomethyl Auristatin E Intermediate-11
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the proper disposal of Monomethyl auristatin E (MMAE) intermediate-11. Given that this substance is a precursor to the highly potent and hazardous Monomethyl auristatin E, it must be handled with extreme caution. The following procedures are based on the known hazards of MMAE and general guidelines for hazardous chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Hazard Profile of Monomethyl Auristatin E (MMAE)
MMAE is classified with multiple hazards, indicating its significant risk. As an intermediate in its synthesis, MMAE intermediate-11 should be handled as a substance with a similar hazard profile.
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed[1][2] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled[1][2] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects[1][2] |
| Reproductive Toxicity | H360 / H361 | May damage fertility or the unborn child[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H370 | Causes damage to organs[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects[1][2] |
Experimental Protocol: Disposal of Monomethyl Auristatin E Intermediate-11
This protocol outlines the step-by-step procedure for the safe disposal of MMAE intermediate-11.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2]
-
If there is a risk of inhalation, use a suitable respirator.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Dispose of dry, solid MMAE intermediate-11 in the manufacturer's original container if possible.[3]
-
If the original container is not available, use a compatible, leak-proof container with a screw-on cap.[3][4]
-
Do not mix solid waste with liquid waste.[3]
-
For contaminated lab supplies (e.g., gloves, absorbent paper), double-bag the waste in clear plastic bags for visual inspection.[3]
-
-
Liquid Waste:
-
Sharps:
-
Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.[3]
-
3. Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[5][7]
-
Include the date the waste was first added to the container.[5]
4. Storage of Hazardous Waste:
-
Store hazardous waste in a designated, well-ventilated area.[2]
-
Use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[3]
-
Keep waste containers securely closed except when adding waste.[3][4]
-
Segregate incompatible wastes. For instance, store acids and bases separately.[4]
5. Waste Disposal Request:
-
Once the waste container is full (do not overfill, leave at least one-inch of headspace), or if it has been stored for the maximum allowable time according to your institution's policy, submit a hazardous waste pickup request to your EHS department.[4][5]
6. Accidental Spills:
-
In case of a spill, evacuate the area and prevent further spread if it is safe to do so.[2]
-
Absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite).[2]
-
Decontaminate the area by scrubbing with alcohol.[2]
-
Collect all contaminated materials in a sealed container and dispose of it as hazardous waste.[2]
-
Inform your EHS department of the spill.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of MMAE intermediate-11.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Handling Guide for Monomethyl Auristatin E (MMAE) Intermediate-11
Disclaimer: Specific safety and toxicological data for Monomethyl Auristatin E (MMAE) Intermediate-11 (CAS No. 870640-62-3) are not extensively available in the public domain.[1] This guide is therefore based on the known high potency and severe toxicity of the final compound, Monomethyl Auristatin E (MMAE), and established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[1][2] It is imperative that a comprehensive, substance-specific risk assessment is performed by qualified environmental health and safety (EHS) personnel before any work commences.[1][3] All handling of this intermediate should be performed with the assumption of high potency and cytotoxicity.[1]
Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[4][5] Intermediates in its synthesis, such as intermediate-11, must be handled with extreme caution as they may possess significant cytotoxic properties.[6]
Hazard Information and Occupational Exposure Limits
Due to its role as a precursor to MMAE, a compound classified as fatal if swallowed or inhaled, a potential mutagen, and a reproductive toxin, MMAE intermediate-11 must be handled with the highest level of containment.[7][8] The GHS classification for MMAE provides a baseline for the minimum precautions that should be taken.[1]
Table 1: Hazard Profile (Based on Parent Compound MMAE)
| Hazard Category | GHS Classification | Precautionary Statement |
|---|---|---|
| Acute Toxicity | Category 1/2 (Oral, Inhalation) | H300+H330: Fatal if swallowed or if inhaled.[8] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects.[7][8] |
| Reproductive Toxicity | Category 1B/2 | H360/H361: May damage fertility or the unborn child.[7][8] |
| Organ Toxicity | STOT RE 1 | H372: Causes damage to organs through prolonged or repeated exposure.[7][8] |
| Occupational Exposure | Auristatins (Class) | OEL as low as 5 ng/m³.[6] |
STOT RE: Specific Target Organ Toxicity, Repeated Exposure. OEL: Occupational Exposure Limit.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory.[6] Engineering controls (See Section 3) are the primary means of protection, with PPE serving as a critical secondary barrier.[9] All PPE must be disposed of as hazardous waste before leaving the controlled area.[1]
Table 2: Required PPE for Laboratory Operations
| Operation | Required Personal Protective Equipment |
|---|---|
| Receiving & Inspection | Lab coat, safety glasses, and one pair of nitrile gloves.[6] |
| Weighing & Aliquoting (Dry Powder/Oil) | Primary Containment: Dedicated, certified Class II Biological Safety Cabinet (BSC) or a negative-pressure glovebox/isolator.[1][6] PPE: • Disposable, solid-front, back-closure gown (impervious material).[1][6] • Two pairs of chemotherapy-tested nitrile gloves (outer glove over cuff).[1][6] • Powered Air-Purifying Respirator (PAPR) or NIOSH-approved respirator (e.g., N95 or higher).[1][6] • Full-face shield or chemical safety goggles with side shields.[1][6] |
| Handling Solutions | Primary Containment: Class II BSC or fume hood.[6] PPE: • Disposable, solid-front, back-closure gown.[6] • Two pairs of chemotherapy-tested nitrile gloves.[6] • Safety goggles with side shields.[6] |
| General Laboratory Work (in designated area) | Lab coat, one pair of nitrile gloves, and safety glasses.[6] |
Operational Plan: Step-by-Step Handling Procedures
The fundamental principle for handling potent compounds is containment, focusing on isolating the product and process rather than the operator.[1]
Receiving and Inspection
-
Prepare: Before opening the shipping container, don the minimum required PPE (lab coat, safety glasses, gloves).[6]
-
Contain: Open the shipping container in a designated area, preferably within a fume hood or on a disposable plastic-backed absorbent pad.[6]
-
Inspect: Visually inspect the outer packaging for any signs of damage or leakage.[6]
-
Decontaminate: Carefully remove the primary container. Wipe the exterior with a suitable deactivating agent (e.g., 1% sodium hypochlorite (B82951) solution followed by a neutralizing agent like sodium thiosulfate) before moving it to the designated storage area.[6]
-
Dispose: Treat all packing materials as potentially contaminated and dispose of them in a designated cytotoxic waste container.[6]
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place, secured in a designated and clearly labeled area for highly potent compounds.[10]
-
Follow specific storage temperature recommendations from the supplier (e.g., -20°C for long-term storage).[4]
-
Restrict access to authorized personnel only.
Weighing, Aliquoting, and Solution Preparation
-
Primary Containment: All open handling of the compound, whether an oil or powder, must be conducted within a primary containment device such as a negative-pressure isolator or a Class II Biological Safety Cabinet to prevent aerosol generation and exposure.[1][9]
-
Secondary Containment: The primary containment equipment should be located within a dedicated room with controlled access and negative air pressure relative to surrounding areas.[1][3]
-
Procedure:
-
Assemble all necessary equipment (spatulas, vials, solvent, etc.) inside the containment unit before starting.
-
Don the appropriate PPE for high-potency compounds (See Table 2).
-
Allow the container to equilibrate to the temperature inside the containment unit before opening to prevent condensation.
-
Carefully perform the transfer or weighing operation. Use tools and techniques that minimize aerosolization.
-
Securely cap the primary container and any vials containing the product.
-
Decontaminate all surfaces and equipment inside the containment unit before removing materials. A common procedure involves wiping with a deactivating solution followed by thorough rinsing or wiping with 70% ethanol.[8]
-
Disposal Plan
All waste generated from handling MMAE intermediate-11 is considered cytotoxic (or hazardous) waste and must be disposed of according to institutional and local regulations.[6]
-
Segregation: Do not mix cytotoxic waste with other chemical or biological waste streams.[6]
-
Solid Waste: Contaminated PPE (gowns, gloves), absorbent pads, and other disposable materials must be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[6]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed, and labeled cytotoxic liquid waste container. Do not dispose of down the drain .[6]
-
Sharps: Needles, syringes, and contaminated glass must be placed in a designated, puncture-resistant cytotoxic sharps container.[6]
-
Decontamination of Reusable Equipment: All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated. A common procedure involves soaking in a deactivating solution followed by thorough rinsing.[6]
Emergency Procedures: Spill Management
Immediate and effective management of a spill is critical to minimize contamination and health risks.[6] Cytotoxic spill kits should be readily available.
-
Small Spill (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including a respirator.[6]
-
Contain the spill with absorbent pads from a cytotoxic spill kit, working from the outside in.[6]
-
Clean the area with a decontaminating agent (e.g., sodium hypochlorite solution), followed by a neutralizing agent (e.g., sodium thiosulfate).[6]
-
Dispose of all cleanup materials in the designated cytotoxic waste container.[6]
-
-
Large Spill (>5 mL or 5 g):
Operational Workflow Diagram
The following diagram illustrates the logical workflow for safely handling MMAE intermediate-11, emphasizing critical safety and containment checkpoints.
Caption: Workflow for Handling Highly Potent MMAE Intermediate-11.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Handling protocols: key consideration in HPAPI market [manufacturingchemist.com]
- 10. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
